Technical Documentation Center

1-Oxaspiro[5.5]undecan-7-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Oxaspiro[5.5]undecan-7-one

Core Science & Biosynthesis

Foundational

Structural and Analytical Profiling of 1-Oxaspiro[5.5]undecan-7-one: Exact Mass Determination and High-Resolution Mass Spectrometry Workflows

Executive Summary In contemporary drug discovery, the transition from flat, aromatic molecules to architectures with a high fraction of sp3-hybridized carbons (Fsp3) has dramatically improved the pharmacokinetic (PK) pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from flat, aromatic molecules to architectures with a high fraction of sp3-hybridized carbons (Fsp3) has dramatically improved the pharmacokinetic (PK) profiles and target specificity of novel therapeutics[1]. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are highly valued for their rigid, three-dimensional spatial orientation[2].

The compound 1-Oxaspiro[5.5]undecan-7-one is a prime example of a versatile spirocyclic building block[3]. For analytical scientists and medicinal chemists, the precise characterization of this compound—specifically its exact mass—is foundational. Accurate mass determination is not merely a regulatory checkbox; it is the mechanistic basis for downstream applications such as metabolite identification, pharmacokinetics profiling, and impurity tracking in complex biological matrices[4].

Physicochemical Profiling and the Causality of Exact Mass

1-Oxaspiro[5.5]undecan-7-one consists of two fused six-membered rings. One ring incorporates an oxygen heteroatom (oxa-), while the other features a ketone group (-one). The molecular formula for this compound is C10H16O2[5].

While medicinal chemists frequently reference the average molecular weight (168.23 g/mol ) for stoichiometric calculations, this nominal value is analytically insufficient for mass spectrometry (MS)[4]. In biological assays, multiple endogenous compounds or metabolites may share the same nominal mass of 168 Da (isobaric interferences). High-Resolution Mass Spectrometry (HRMS) resolves this ambiguity by measuring the exact mass —the calculated mass based on the most abundant monoisotopic elements[6].

Quantitative Physicochemical Data

Table 1: Key physical and mass spectrometry data for 1-Oxaspiro[5.5]undecan-7-one.

ParameterValue
IUPAC Name 1-Oxaspiro[5.5]undecan-7-one
CAS Registry Number 1592934-17-2[3]
Molecular Formula C10H16O2[5]
Average Molecular Weight 168.23 g/mol [7]
Monoisotopic Exact Mass 168.1150 Da
Protonated Adduct [M+H]+ 169.1223 m/z

Mechanistic Causality: The exact mass of 168.1150 Da is derived mathematically from 10 Carbon-12 atoms (120.0000 Da), 16 Hydrogen-1 atoms (16.1252 Da), and 2 Oxygen-16 atoms (31.9898 Da). Because different elements possess unique mass defects (the difference between exact mass and nominal mass), measuring the target compound to four decimal places allows researchers to confidently distinguish the parent drug from isobaric matrix components[8].

High-Resolution Mass Spectrometry (HRMS) Methodology

To empirically validate the exact mass of 1-Oxaspiro[5.5]undecan-7-one, a self-validating Liquid Chromatography-HRMS (LC-HRMS) protocol is required[8]. The following step-by-step methodology ensures sub-2 ppm mass accuracy, establishing a definitive elemental composition[4].

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve the 1-Oxaspiro[5.5]undecan-7-one standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using a 50:50 mixture of Water:Acetonitrile.

    • Causality: This specific dilution prevents detector saturation (space-charge effects in ion traps) while ensuring a robust signal-to-noise ratio.

  • Chromatographic Separation (UHPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: The spirocyclic ketone is moderately hydrophobic; the gradient ensures sharp peak elution. The 0.1% formic acid acts as a critical proton source, shifting the equilibrium toward the ionized [M+H]+ state required for electrospray ionization[6].

  • Ionization (ESI+): Operate the source in positive ion mode. The ketone carbonyl oxygen acts as a strong hydrogen bond acceptor, readily forming the [M+H]+ adduct at an exact m/z of 169.1223.

  • Mass Analysis: Utilize an Orbitrap or Q-TOF mass analyzer set to a resolving power of ≥70,000 (at m/z 200).

    • Self-Validation Step: Calibrate the instrument using a standard tuning mix immediately prior to injection to ensure mass accuracy remains within <2 ppm[8].

  • Data Processing: Extract the ion chromatogram (EIC) using a narrow mass window (169.1223 ± 0.0010 Da) to filter out background noise. Confirm the isotopic pattern by verifying the M+1 peak at 170.1257 (due to the ~1.1% natural abundance of 13C)[9].

Analytical Workflow Visualization

G Sample Sample Prep 100 ng/mL in H2O/MeCN LC UHPLC Separation C18 Column, 0.1% FA Sample->LC 1 µL Injection ESI ESI+ Ionization Protonation to[M+H]+ LC->ESI Eluent Flow HRMS HRMS Analysis Orbitrap/Q-TOF (R>70k) ESI->HRMS Ion Transfer Data Data Processing Exact Mass: 169.1223 m/z HRMS->Data Spectral Data (<2 ppm)

LC-HRMS analytical workflow for exact mass determination of 1-Oxaspiro[5.5]undecan-7-one.

Applications in Drug Discovery and Metabolite Identification

The utility of exact mass measurements extends far beyond simple compound verification; it is the cornerstone of preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies[10]. Identifying metabolic "soft spots" on spirocyclic scaffolds is critical for lead optimization.

When 1-Oxaspiro[5.5]undecan-7-one is subjected to in vitro human liver microsome assays, cytochrome P450 enzymes typically catalyze aliphatic hydroxylation[4].

  • Parent Drug Exact Mass: 168.1150 Da

  • Hydroxylated Metabolite Exact Mass: 184.1099 Da (Addition of exactly 15.9949 Da for oxygen).

By utilizing HRMS, bioanalytical scientists can employ mass defect filtering to rapidly screen for these biotransformations[8]. A low-resolution instrument would merely report a nominal shift from 168 to 184, which could easily be conflated with matrix interferences or alternative adducts. The exact mass shift of +15.9949 Da unequivocally confirms the incorporation of a single oxygen atom. This precise data directly informs medicinal chemists, allowing them to block the metabolic soft spot (e.g., via targeted fluorination) in subsequent synthesis cycles, thereby improving the drug's half-life[4].

References

  • 1-Oxaspiro[5.5]undecan-7-one - cas号查询 - Chemsrc.
  • 1067249-24-4|1-Oxaspiro[5.5]undecan-9-one - BLD Pharm.
  • CAS:1592934-17-2 1-Oxaspiro[5.5]undecan-7-one - Bidepharm.
  • High-resolution mass spectrometry: more than exact mass - Bioanalysis Zone.
  • High Resolution Mass Spectrometry - ResolveMass Laboratories Inc.
  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery - Longdom.
  • The use of spirocyclic scaffolds in drug discovery - PubMed.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis.
  • Accurate Mass: Why It's the Best Solution for Metabolite Identification - Chromatography Online.
  • High-Resolution Mass Spectrometry in Drug Discovery - ResolveMass Laboratories Inc.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Oxaspiro[5.5]undecan-7-one

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This technical guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for 1-Oxaspiro[5.5]undecan-7-one, a spirocyclic ketone with potential applications in organic synthesis and medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established NMR data of structurally related fragments, namely cyclohexanone and tetrahydropyran, to provide a robust and well-reasoned prediction of its spectral features. Furthermore, this document outlines a detailed, best-practice protocol for the experimental acquisition of ¹H and ¹³C NMR spectra, ensuring a self-validating system for researchers aiming to characterize this or similar molecules. The principles and methodologies discussed herein are intended to serve as a practical resource for the structural elucidation and quality control of spiroketal-containing compounds.

Introduction: The Structural Significance of Spiroketals and the Power of NMR

Spiroketals are a prominent class of heterocyclic compounds characterized by a spirocyclic junction where two rings are joined by a single common atom. This structural motif is found in a wide array of natural products and pharmacologically active molecules. The unique three-dimensional architecture of spiroketals often imparts specific biological activities, making them attractive targets in drug discovery and development.

The precise determination of the structure and stereochemistry of these complex molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose in solution-state.[1][2][3][4] Through the analysis of chemical shifts, coupling constants, and through-space correlations, NMR provides a detailed atomic-level map of a molecule's connectivity and spatial arrangement.[1][2] This guide focuses on 1-Oxaspiro[5.5]undecan-7-one, providing a foundational understanding of its expected NMR characteristics to aid in its synthesis, characterization, and potential applications.

Predicted ¹H and ¹³C NMR Spectral Data for 1-Oxaspiro[5.5]undecan-7-one

Due to the limited availability of experimentally-derived public data for 1-Oxaspiro[5.5]undecan-7-one, the following ¹H and ¹³C NMR chemical shifts are predicted. These predictions are formulated based on a thorough analysis of the known spectral data of its constituent ring systems: cyclohexanone[5][6][7][8] and tetrahydropyran[9][10][11], as well as related spirocyclic systems. Computational methods, such as Density Functional Theory (DFT) and Gauge-Including Atomic Orbital (GIAO) calculations, have demonstrated significant accuracy in predicting NMR chemical shifts and can be employed for further refinement.[12][13][14][15][16][17]

Molecular Structure and Numbering

Figure 1. Structure and IUPAC numbering of 1-Oxaspiro[5.5]undecan-7-one.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 1-Oxaspiro[5.5]undecan-7-one in CDCl₃ is expected to exhibit complex multiplets in the aliphatic region. The protons on the tetrahydropyran ring will be influenced by the adjacent oxygen atom, leading to a downfield shift, particularly for the protons on C2. The protons on the cyclohexanone ring will be affected by the electron-withdrawing carbonyl group at C7, causing the α-protons on C8 and C11 to be shifted downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Oxaspiro[5.5]undecan-7-one (in CDCl₃, 400 MHz)

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H23.60 - 3.80mProtons α to ether oxygen.
H3, H41.50 - 1.80mMethylene protons of the THP ring.
H51.80 - 2.00mProtons adjacent to the spirocenter.
H8, H112.30 - 2.50mProtons α to the carbonyl group.
H9, H101.90 - 2.10mMethylene protons of the cyclohexanone ring.

m = multiplet

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be characterized by a downfield signal for the carbonyl carbon (C7) and the spiro-carbon (C6). The carbons of the tetrahydropyran ring will show characteristic shifts influenced by the ether oxygen, while the carbons of the cyclohexanone ring will be affected by the ketone functionality.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Oxaspiro[5.5]undecan-7-one (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2~60Carbon α to ether oxygen.
C3~25Methylene carbon in THP ring.
C4~23Methylene carbon in THP ring.
C5~35Carbon adjacent to the spirocenter.
C6~95Spiroketal carbon.
C7~210Carbonyl carbon.[6][7]
C8, C11~42Carbons α to the carbonyl group.[6][7]
C9, C10~27Methylene carbons in cyclohexanone ring.[6][7]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for the structural confirmation of 1-Oxaspiro[5.5]undecan-7-one, the following detailed protocol is recommended.[18][19][20][21]

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Use a high-quality deuterated solvent, typically chloroform-d (CDCl₃), as it is an excellent solvent for a wide range of organic molecules.

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16, to achieve adequate signal-to-noise.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 220-240 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the spectra using the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify the chemical shifts of all signals and, for the ¹H spectrum, integrate the peak areas to determine the relative number of protons.

Structural Interpretation and Advanced NMR Experiments

While 1D NMR provides foundational data, a comprehensive structural elucidation often requires two-dimensional (2D) NMR experiments.

G cluster_workflow NMR Data Interpretation Workflow A 1D ¹H NMR - Number of Signals - Chemical Shift - Integration - Multiplicity C 2D COSY (¹H-¹H Correlation) - Identify H-H spin systems A->C B 1D ¹³C NMR - Number of Signals - Chemical Shift - DEPT for C-type D 2D HSQC (¹H-¹³C one-bond Correlation) - Assign protons to their attached carbons B->D C->D E 2D HMBC (¹H-¹³C long-range Correlation) - Connect fragments via 2-3 bond correlations D->E F Structure Elucidation - Assemble fragments - Confirm connectivity E->F

Figure 2. Workflow for the structural elucidation of 1-Oxaspiro[5.5]undecan-7-one using 1D and 2D NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, allowing for the tracing of proton connectivity within the two ring systems.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached, providing unambiguous C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different spin systems and confirming the overall carbon skeleton, including the assignment of the quaternary spiro-carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons, which can be used to determine the relative stereochemistry and conformational preferences of the molecule.

Conclusion

This technical guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of 1-Oxaspiro[5.5]undecan-7-one based on established data from analogous structures. The provided experimental protocols offer a robust framework for obtaining high-quality NMR data for this and similar molecules. The systematic application of 1D and 2D NMR techniques is essential for the unambiguous structural elucidation and stereochemical assignment of complex spiroketal systems, which are of significant interest in the fields of organic synthesis and drug discovery.

References

  • Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). LinkedIn. Retrieved March 28, 2026, from [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Spectroscopy Online. Retrieved March 28, 2026, from [Link]

  • Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. (2015, October 7). Journal of Chemical Theory and Computation. Retrieved March 28, 2026, from [Link]

  • NMR spectrometry analysis for drug discovery and development. (2022, November 7). News-Medical.net. Retrieved March 28, 2026, from [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024, May 22). AZoOptics. Retrieved March 28, 2026, from [Link]

  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (2006, June 1). Organic Letters. Retrieved March 28, 2026, from [Link]

  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. (2024, October 12). Preprints.org. Retrieved March 28, 2026, from [Link]

  • Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. (2025, November 26). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Organic Letters. Retrieved March 28, 2026, from [Link]

  • bmse000405 Cyclohexanone at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved March 28, 2026, from [Link]

  • A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. (2014, February 20). Nature Protocols. Retrieved March 28, 2026, from [Link]

  • Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. (n.d.). University of the West Indies. Retrieved March 28, 2026, from [Link]

  • Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. (n.d.). The Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Discovering 13C NMR, 1H NMR, and IR Spectroscopy in the General Chemistry Laboratory through a Sequence of Guided-Inquiry Exercises. (2012, July 13). Journal of Chemical Education. Retrieved March 28, 2026, from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, February 24). SciSpace. Retrieved March 28, 2026, from [Link]

  • The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. (2015, August 19). Beilstein Journal of Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved March 28, 2026, from [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). Scientific Reports. Retrieved March 28, 2026, from [Link]

  • 13 c nmr spectrum of cyclohexanone. (2026, January 22). Filo. Retrieved March 28, 2026, from [Link]

  • Tetrahydrofuran (THF) was distilled from sodium/benzophenone under argon atmosphere. 1H- and 13C-NMR spectra were recorded with. (n.d.). Life Sciences. Retrieved March 28, 2026, from [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (n.d.). The Journal of Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • 13C | THF-d8 | NMR Chemical Shifts. (n.d.). NMRS.io. Retrieved March 28, 2026, from [Link]

  • 1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). IntechOpen. Retrieved March 28, 2026, from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Natural Product. (2025, January 30). Preprints.org. Retrieved March 28, 2026, from [Link]

Sources

Foundational

1-Oxaspiro[5.5]undecan-7-one: Technical Guide, Safety Data Sheet, and Handling Protocols

Executive Summary: The 3D Spirocyclic Advantage In modern medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has been heavily correlated with high clinical attrition rates due to poor solubil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 3D Spirocyclic Advantage

In modern medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has been heavily correlated with high clinical attrition rates due to poor solubility and off-target promiscuity. The seminal paradigm demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) and incorporating chiral centers significantly improves the clinical success of drug candidates[1].

1-Oxaspiro[5.5]undecan-7-one (CAS: 1592934-17-2) is a highly valuable, 3D-enriched spirocyclic building block[2]. By fusing a tetrahydropyran-like oxygen heterocycle with a cyclohexanone ring via a single quaternary spiro carbon, this scaffold forces an orthogonal geometry[3]. This inherent three-dimensionality prevents deleterious π−π stacking, enhances aqueous solubility, and provides unique vector projections for substituents, making it a privileged scaffold for novel therapeutics targeting complex binding pockets[4].

Physicochemical Profiling & Structural Dynamics

The structural dynamics of 1-Oxaspiro[5.5]undecan-7-one are defined by its rigid spiro-fusion. The oxygen atom at position 1 acts as a stable hydrogen-bond acceptor, while the ketone at position 7 serves as a versatile synthetic handle for late-stage functionalization.

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Name 1-Oxaspiro[5.5]undecan-7-oneDefines the orthogonal 6,6-spirocyclic ring system.
CAS Registry Number 1592934-17-2Unique identifier for procurement and regulatory tracking[2][5].
Molecular Formula C10H16O2High saturation level[6].
Molecular Weight 168.23 g/mol Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5[6].
Fraction sp3 (Fsp3) 1.00 (10/10 carbons)Maximum 3D complexity; highly correlated with improved pharmacokinetic profiles[1].
Topological Polar Surface Area ~26.3 ŲExcellent passive membrane permeability; well within the limits for blood-brain barrier (BBB) penetration.

Safety Data Sheet (SDS) & Self-Validating Handling Protocols

As a Senior Application Scientist, it is critical to understand that safety protocols are not arbitrary rules, but self-validating systems governed by the molecule's physicochemical properties.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): The lipophilic nature of the spirocyclic core allows it to easily partition into the lipid bilayer of the stratum corneum, causing defatting and irritation.

  • Eye Irritation (Category 2A): The ketone and ether oxygens can rapidly interact with the aqueous environment of the cornea, causing severe irritation.

  • STOT-SE (Category 3): Volatile organic ketones can cause respiratory tract irritation.

Self-Validating Handling Protocols
  • Barrier Protection (Causality-Driven):

    • Gloves: Use Butyl rubber gloves (minimum 0.3 mm thickness) rather than standard nitrile. Causality: Ketones are known to permeate nitrile rubber relatively quickly. Butyl rubber provides a superior, self-validating barrier against ketone permeation, ensuring researcher safety during extended synthetic manipulations.

    • Eye Protection: Tight-fitting chemical splash goggles. Causality: The compound's high membrane permeability means accidental ocular exposure requires immediate, aggressive flushing to prevent lipid-layer disruption.

  • Storage Conditions:

    • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Causality: While the spiro-core is stable, the alpha-protons adjacent to the C7-ketone are mildly acidic and prone to slow auto-oxidation or aldol-type condensations if exposed to strong bases, oxidizing agents, or prolonged ambient heat.

  • Spill Management:

    • Do not use water streams. Causality: As an organic compound with limited aqueous solubility, a water stream will merely spread the chemical. Use an inert, high-surface-area absorbent (e.g., diatomaceous earth) to trap the lipophilic oil via capillary action, followed by disposal in a sealed, solvent-rated container.

Synthetic Utility: Reductive Amination Workflow

The C7-ketone is sterically hindered by the adjacent spiro-quaternary center. Standard nucleophilic additions often fail or require harsh conditions. The following optimized reductive amination protocol utilizes specific reagents to overcome this steric bulk and generate high-Fsp3 spirocyclic amines.

Step-by-Step Methodology

Step 1: Iminium Ion Formation

  • Action: Dissolve 1-Oxaspiro[5.5]undecan-7-one (1.0 eq) and the desired secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point (83°C) allows for gentle refluxing. This thermal energy is required to overcome the steric hindrance of the spiro-center and drive the condensation forward.

Step 2: Acidic Activation

  • Action: Add glacial acetic acid (1.5 eq) to the reaction mixture.

  • Causality: The acid protonates the ketone oxygen, significantly lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl carbon. This increases its electrophilicity, forcing the nucleophilic attack of the amine to form the transient iminium ion.

Step 3: Selective Hydride Transfer

  • Action: Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

  • Causality: NaBH(OAc)3 is a mild, self-regulating reductant. The electron-withdrawing acetate ligands reduce the nucleophilicity of the boron-hydride bond. Consequently, it is too weak to reduce the unreacted starting ketone, but perfectly tuned to reduce the highly electrophilic iminium intermediate. This prevents the formation of unwanted spiro-alcohol byproducts.

Step 4: Quenching and Phase Separation

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate.

  • Causality: The mildly basic bicarbonate neutralizes the acetic acid and destroys any residual hydride. This deprotonates the newly formed spiro-amine, increasing its lipophilicity and driving its partition entirely into the organic phase for easy recovery.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of the synthetic derivatization workflow, highlighting the transition from a rigid 3D scaffold to a targetable lead compound.

SyntheticWorkflow Scaffold 1-Oxaspiro[5.5]undecan-7-one (Target Scaffold) Iminium Iminium Intermediate (Electrophilic) Scaffold->Iminium Acidic Condensation Amine Amine Nucleophile (e.g., Morpholine) Amine->Iminium Product Spirocyclic Amine (High Fsp3 Lead) Iminium->Product Hydride Transfer Reductant NaBH(OAc)3 (Selective Reduction) Reductant->Product Screening In Vitro / In Vivo Biological Screening Product->Screening SAR Evaluation

Figure 1: Synthetic derivatization workflow of 1-Oxaspiro[5.5]undecan-7-one via reductive amination.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]

  • Chaves, S., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 491-506.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystallographic Data and 3D Conformation of 1-Oxaspiro[5.5]undecan-7-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the crystallographic data and three-dimensional conformation of 1-Oxaspiro[5.5]undecan-7-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystallographic data and three-dimensional conformation of 1-Oxaspiro[5.5]undecan-7-one. While a specific crystal structure for this exact molecule is not publicly available, this guide leverages data from closely related spiroketal systems and foundational principles of stereochemistry to infer its structural properties. A detailed examination of the conformational analysis of the 1-oxaspiro[5.5]undecane core, driven by stereoelectronic effects, is presented. Furthermore, this guide outlines the experimental protocols for single-crystal X-ray crystallography, providing researchers with a practical framework for the structural elucidation of similar small molecules.

Introduction: The Significance of the Spiroketal Motif

Spiroketals are a fascinating class of bicyclic compounds characterized by a central spiro carbon atom connected to two heterocyclic rings, each containing an oxygen atom.[1] This structural motif is prevalent in a wide array of biologically active natural products, including pheromones, antibiotics, and toxins.[1][2] The rigid and defined three-dimensional architecture of the spiroketal moiety often plays a crucial role in the biological activity of the parent molecule, making it a key pharmacophore in drug design and development.[1][3] 1-Oxaspiro[5.5]undecan-7-one, a representative [5.5] spiroketal, embodies the structural challenges and opportunities inherent in this class of compounds. Understanding its preferred 3D conformation is paramount for elucidating its potential biological function and for the rational design of novel therapeutics.

Conformational Analysis of the 1-Oxaspiro[5.5]undecane Core: The Role of the Anomeric Effect

The conformational preference of the 1-oxaspiro[5.5]undecane ring system is largely governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygen atoms) to occupy an axial position rather than the sterically less hindered equatorial position. This phenomenon is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on one of the ring oxygen atoms and the antibonding (σ*) orbital of the axial C-O bond.

In the case of spiroketals, both endo and exo anomeric effects come into play. A study on 1-oxaspiro[5.5]undecanes using 13C NMR spectroscopy revealed that the parent compound exists as a rapidly equilibrating mixture of two chair-chair conformers at room temperature.[4] This is in stark contrast to the related 1,7-dioxaspiro[5.5]undecane, which is conformationally rigid.[4] This difference highlights the subtle interplay of stereoelectronic forces in dictating the conformational landscape of these molecules. The presence of only one oxygen atom in the second ring of 1-oxaspiro[5.5]undecane reduces the overall anomeric stabilization, leading to conformational flexibility.

The two primary conformers of the 1-oxaspiro[5.5]undecane core are depicted below:

A simplified representation of the conformational equilibrium in the 1-oxaspiro[5.5]undecane core.

Inferred 3D Conformation of 1-Oxaspiro[5.5]undecan-7-one

Based on the principles of conformational analysis, we can infer the most probable three-dimensional structure of 1-Oxaspiro[5.5]undecan-7-one. The tetrahydropyran ring will adopt a chair conformation to minimize torsional strain. The spirocyclic nature of the molecule will enforce a specific orientation of the cyclohexane ring relative to the tetrahydropyran ring.

The presence of the ketone at the 7-position introduces an sp2 hybridized carbon, which will flatten the cyclohexane ring in that region. However, the chair conformation is still expected to be the lowest energy conformation for the cyclohexane ring. The most stable conformation will likely be the one that maximizes the stabilizing anomeric effect and minimizes unfavorable steric interactions.

The following diagram illustrates the key features of the inferred 3D conformation:

G cluster_rings 1-Oxaspiro[5.5]undecan-7-one cluster_effects Key Conformational Influences C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 O6 O6 C5->O6 Spiro_C Spiro C O6->Spiro_C C7 C7 (Ketone) O_ketone O_ketone C7->O_ketone =O C6_placeholder C6_placeholder C8 C8 C8->C7 C9 C9 C9->C8 C10 C10 C10->C9 Spiro_C->C1 Spiro_C->C10 Anomeric Anomeric Effect (Axial C-O preference) Anomeric->Spiro_C stabilizes Steric Steric Hindrance (Minimization of 1,3-diaxial interactions) Steric->C3 destabilizes axial subs. Ketone sp2 Hybridization (Flattening at C7) Ketone->C7 influences ring pucker

Key structural features and conformational influences on 1-Oxaspiro[5.5]undecan-7-one.

Crystallographic Data of a Related Spiro Compound

ParameterRepresentative Value for a Related Spiro[5.5]undecane Derivative
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų) Value
Z 4
Calculated Density (g/cm³) Value

Note: The actual values for a, b, c, β, Volume, and Calculated Density would be specific to the particular crystal structure being analyzed and are represented here as "Value" to indicate the type of data obtained.

Experimental Protocol for Single Crystal X-ray Crystallography

The determination of the precise three-dimensional structure of a small molecule like 1-Oxaspiro[5.5]undecan-7-one is definitively achieved through single-crystal X-ray crystallography.[6] This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers.[6] The following is a generalized, field-proven protocol for the structural elucidation of a crystalline organic compound.

Step 1: Crystal Growth

The critical first step is to obtain a single, high-quality crystal suitable for X-ray diffraction.[6] This is often the most challenging and time-consuming part of the process.

  • Method: Slow evaporation of a saturated solution is a common and effective technique.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, dichloromethane/methanol) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a cap that has a few small holes to allow for slow evaporation.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial for the formation of single crystals over several days to weeks.

Step 2: Crystal Mounting and Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Procedure:

    • Carefully select a well-formed crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a cryoloop using a small amount of cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

Step 3: Data Processing and Structure Solution

The collected diffraction data is then processed to determine the unit cell parameters and the intensities of the reflections.

  • Procedure:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Determine the crystal system and space group from the symmetry of the diffraction pattern.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

Step 4: Structure Refinement

The initial model is then refined to improve the fit between the calculated and observed diffraction data.

  • Procedure:

    • Perform least-squares refinement of the atomic coordinates, displacement parameters, and other structural parameters.

    • Locate and refine the positions of hydrogen atoms.

    • Analyze the final model for any inconsistencies or errors.

    • Generate a final crystallographic information file (CIF) and tables of structural parameters.

G cluster_workflow Single Crystal X-ray Crystallography Workflow Crystal_Growth Step 1: Crystal Growth Mounting_Data_Collection Step 2: Crystal Mounting & Data Collection Crystal_Growth->Mounting_Data_Collection Data_Processing_Solution Step 3: Data Processing & Structure Solution Mounting_Data_Collection->Data_Processing_Solution Structure_Refinement Step 4: Structure Refinement Data_Processing_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

A schematic overview of the single-crystal X-ray crystallography workflow.

Synthetic Approaches to the 1-Oxaspiro[5.5]undecane Skeleton

The construction of the 1-oxaspiro[5.5]undecane ring system can be achieved through various synthetic strategies. A common and straightforward method is the acid-catalyzed spiroketalization of a dihydroxyketone precursor.[7] This approach generally leads to the thermodynamically most stable spiroketal diastereomer. Other methods, such as oxidative radical cyclization and hetero-Diels-Alder reactions, offer alternative pathways that can provide access to kinetically favored products.[7] The choice of synthetic route is often dictated by the desired stereochemistry at the anomeric center and the overall complexity of the target molecule.

Conclusion

While the specific crystallographic data for 1-Oxaspiro[5.5]undecan-7-one remains to be reported, a thorough understanding of its three-dimensional conformation can be achieved through the analysis of related spiroketal systems and the application of fundamental stereochemical principles. The conformational flexibility of the 1-oxaspiro[5.5]undecane core, governed by the anomeric effect, is a key determinant of its structure. The definitive elucidation of its 3D structure awaits the successful application of single-crystal X-ray crystallography, a powerful technique for which a detailed experimental framework has been provided in this guide. The insights presented herein are intended to aid researchers in the fields of organic synthesis, medicinal chemistry, and chemical biology in their endeavors to explore the rich and complex world of spiroketals.

References

  • Beilstein Journals. (2015, August 19). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Retrieved from [Link]

  • PubChem. 1-Oxa-7-azaspiro[5.5]undecan-8-one. Retrieved from [Link]

  • PubMed. (2015, August 19). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Retrieved from [Link]

  • Taylor & Francis Online. (2006, September 23). Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography. Retrieved from [Link]

  • ResearchGate. X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa.... Retrieved from [Link]

  • Canadian Journal of Chemistry. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Retrieved from [Link]

  • ResearchGate. X‐Ray crystallographic structures of compounds 4 a, 6 a, 6 b, and 7 a. Retrieved from [Link]

  • PubMed. Recent synthetic approaches toward non-anomeric spiroketals in natural products. Retrieved from [Link]

  • ResearchGate. X-ray structure of spiro compound 7b. Retrieved from [Link]

  • Wikipedia. Spiroketals. Retrieved from [Link]

  • ResearchGate. (2008, August 22). Asymmetric Synthesis of Naturally Occuring Spiroketals. Retrieved from [Link]

  • LOCKSS. SYNTHESES OF 1-AZASPIRO[5.5]UNDECANES. Retrieved from [Link]

  • PubChem. 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]

  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • ScienceDirect. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Retrieved from [Link]

  • PubChem. 1-(3-Oxaspiro[5.5]undecan-9-yl)ethanone. Retrieved from [Link]

  • PubChem. Retrieved from [Link]

  • White Rose eTheses Online. A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Retrieved from [Link]

  • Scilit. (2021, May 10). One‐Step Synthesis of the 1‐Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2‐Catalyzed Cycloisomerization. Retrieved from [Link]

  • NIH. X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • MDPI. (2020, July 21). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Retrieved from [Link]

  • Royal Society of Chemistry. Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates. Retrieved from [Link]

  • HETEROCYCLES. (2005, October 14). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. Retrieved from [Link]

  • SpectraBase. 7-Butyl-1-azaspiro[5.5]undecan-8-ol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Good Scents Company. herbal undecanol oxaspirane (IFF). Retrieved from [Link]

  • ResearchGate. (2014, November 19). 1,7-Dioxaspiro[5.5]undecanes. An excellent system for the study of stereoelectronic effects (anomeric and exo-anomeric effects) in acetals. Retrieved from [Link]

  • The Good Scents Company. herbal undecane, 6413-26-9. Retrieved from [Link]

Sources

Foundational

thermodynamic stability of 1-Oxaspiro[5.5]undecan-7-one at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Oxaspiro[5.5]undecan-7-one at Room Temperature Abstract Spiroketals are prevalent structural motifs in a vast array of natural products and pharmacologicall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Oxaspiro[5.5]undecan-7-one at Room Temperature

Abstract

Spiroketals are prevalent structural motifs in a vast array of natural products and pharmacologically active molecules, prized for their conformational rigidity and ability to orient functional groups in precise three-dimensional arrangements.[1][2] The thermodynamic stability of these scaffolds is paramount to their function, storage, and formulation. This guide provides a comprehensive technical analysis of the factors governing the stability of 1-Oxaspiro[5.5]undecan-7-one at room temperature. We will delve into the theoretical underpinnings of spiroketal stability, focusing on the anomeric effect, and explore potential degradation pathways. Furthermore, this document outlines detailed experimental and computational protocols for rigorously assessing the stability profile of this molecule, offering a self-validating framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Spiroketal Core

The spiroketal moiety, characterized by two rings joined at a single tetrahedral carbon flanked by two oxygen atoms, is a privileged structure in medicinal chemistry.[1] Its rigid architecture minimizes conformational entropy upon binding to a biological target, a desirable trait in drug design. The 1-Oxaspiro[5.5]undecane framework, specifically, is found in numerous natural products with diverse biological activities.[3] The introduction of a ketone at the C7 position, as in 1-Oxaspiro[5.5]undecan-7-one, introduces an additional layer of chemical functionality and complexity, which can influence both its biological activity and its intrinsic stability.

Understanding the thermodynamic stability of this molecule at ambient conditions is critical for determining its shelf-life, defining appropriate storage and handling procedures, and developing stable pharmaceutical formulations.[4][5] This guide serves as a senior-level resource, bridging theoretical principles with practical, field-proven methodologies for a complete stability assessment.

Theoretical Framework: Factors Governing Spiroketal Stability

The stability of a spiroketal is not absolute but rather a dynamic equilibrium. Several competing stereoelectronic and steric factors dictate the position of this equilibrium. For 1-Oxaspiro[5.5]undecan-7-one, a[6][6]-spiroketal, the most significant contributor is the anomeric effect.

The Anomeric Effect in[6][6]-Spiroketals

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy an axial position over the sterically less hindered equatorial position.[7][8] This counterintuitive preference arises from a stabilizing hyperconjugative interaction between a lone pair on the endocyclic oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond.[7] For this overlap to be maximal, the orbitals must be anti-periplanar.

In a[6][6]-spiroketal system like 1,7-Dioxaspiro[5.5]undecane, the most stable conformation is typically the one where both six-membered rings adopt a chair conformation and both C-O bonds of the spirocenter are axial with respect to their adjacent rings.[9] This arrangement allows for the maximization of anomeric stabilization, as each endocyclic oxygen can donate a lone pair into the σ* orbital of the C-O bond in the opposing ring—a phenomenon known as the "double anomeric effect".[3] This stabilization can be significant, estimated to be in the range of 1.4–2.4 kcal/mol per interaction.[7]

The presence of the C7-ketone in 1-Oxaspiro[5.5]undecan-7-one alters the electronic landscape compared to the parent 1,7-dioxaspiro[5.5]undecane but does not eliminate the fundamental anomeric stabilization of the spiroketal core itself. The primary equilibrium of concern remains the ring-chain tautomerism between the cyclic spiroketal and the open-chain hydroxy-keto form.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_studies Phase 2: Stability Studies cluster_analysis Phase 3: Analysis & Interpretation prep Prepare Samples (Solid & Solution) method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC-UV/MS) long_term Long-Term Study (25°C / 60% RH) prep->long_term forced_deg Forced Degradation prep->forced_deg method_dev->long_term analysis Analyze Samples at Scheduled Timepoints long_term->analysis acid Acidic base Basic oxid Oxidative thermal Thermal photo Photolytic acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis data Identify & Quantify Degradants Assess Mass Balance analysis->data report Determine Stability Profile & Degradation Pathways data->report Computational_Workflow cluster_comp Computational Analysis Workflow struct Build 3D Structures (Spiroketal & Open-Chain Form) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) struct->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain ZPE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc gibbs Calculate Gibbs Free Energy (ΔG) of Isomers energy_calc->gibbs predict Predict Thermodynamic Equilibrium Constant (Keq) gibbs->predict

Sources

Exploratory

Solubility Profile of 1-Oxaspiro[5.5]undecan-7-one in Organic Solvents: A Technical Guide

Introduction 1-Oxaspiro[5.5]undecan-7-one is a spiroketal, a class of organic compounds characterized by a spirocyclic structure containing two rings connected by a single carbon atom, which is part of a ketal functional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Oxaspiro[5.5]undecan-7-one is a spiroketal, a class of organic compounds characterized by a spirocyclic structure containing two rings connected by a single carbon atom, which is part of a ketal functional group. This structural motif is found in a variety of natural products and has garnered interest in medicinal chemistry and drug development due to its unique three-dimensional architecture. Understanding the solubility profile of 1-Oxaspiro[5.5]undecan-7-one in organic solvents is paramount for its application in synthesis, purification, formulation, and various analytical techniques. This guide provides a comprehensive overview of the predicted solubility of 1-Oxaspiro[5.5]undecan-7-one based on its physicochemical properties and the principles of intermolecular forces. Furthermore, a detailed experimental protocol is provided to enable researchers to determine its solubility in various organic solvents empirically.

Physicochemical Characterization of 1-Oxaspiro[5.5]undecan-7-one

To predict the solubility of 1-Oxaspiro[5.5]undecan-7-one, it is essential to first analyze its molecular structure and deduce its key physicochemical properties.

  • Molecular Structure:

    (A simplified 2D representation of the spiroketal structure)

  • Polarity: The presence of a ketone carbonyl group (C=O) and an ether linkage (C-O-C) within the spiroketal structure introduces polarity. The oxygen atoms are more electronegative than the carbon atoms, leading to a net dipole moment. This makes the molecule moderately polar.

  • Hydrogen Bonding Capability: The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors. However, the molecule lacks any hydrogen bond donor groups (e.g., -OH, -NH). This is a critical factor influencing its interaction with protic solvents.

  • Molecular Size and Shape: The molecule has a relatively compact and rigid spirocyclic structure. Its molecular weight is approximately 168.22 g/mol . The hydrocarbon backbone is nonpolar.

Theoretical Framework for Solubility

The fundamental principle governing solubility is "like dissolves like."[1] This means that a solute will dissolve in a solvent that has similar intermolecular forces. The primary intermolecular forces at play are:

  • Van der Waals Forces (Dispersion Forces): These are weak, temporary attractive forces that exist between all molecules. They are the primary forces of attraction between nonpolar molecules.

  • Dipole-Dipole Interactions: These are attractive forces between the positive end of one polar molecule and the negative end of another polar molecule.[1]

  • Hydrogen Bonding: This is a special type of strong dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).

The interplay of these forces between 1-Oxaspiro[5.5]undecan-7-one and a solvent will determine its solubility.

cluster_solute 1-Oxaspiro[5.5]undecan-7-one cluster_solvents Organic Solvents Solute Moderately Polar H-bond Acceptor PolarProtic Polar Protic (e.g., Ethanol) H-bond Donor & Acceptor Solute->PolarProtic Dipole-Dipole H-Bonding (Acceptor-Donor) PolarAprotic Polar Aprotic (e.g., Acetone) H-bond Acceptor Solute->PolarAprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) Van der Waals Solute->Nonpolar Van der Waals

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile of 1-Oxaspiro[5.5]undecan-7-one

Based on the principles outlined above, the following table predicts the solubility of 1-Oxaspiro[5.5]undecan-7-one in a range of common organic solvents.

Solvent CategoryExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh These solvents are polar and can act as hydrogen bond donors to the carbonyl and ether oxygens of the solute. The dipole-dipole interactions are also favorable.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO)High to Medium These solvents are polar and can engage in strong dipole-dipole interactions with the solute. While they cannot donate hydrogen bonds, their polarity is sufficient to dissolve the moderately polar solute.
Nonpolar Hexane, Toluene, Diethyl EtherMedium to Low The nonpolar hydrocarbon backbone of the solute will have favorable van der Waals interactions with these solvents. However, the polar ketone and ether groups will be less effectively solvated, likely limiting the overall solubility. Diethyl ether may show slightly better solubility due to its ether oxygen being able to interact with the solute's dipole.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[1][2] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment
  • 1-Oxaspiro[5.5]undecan-7-one (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 1-Oxaspiro[5.5]undecan-7-one to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1] The temperature should be precisely controlled and recorded.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed.[1]

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a chemically inert syringe filter into a clean, pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of 1-Oxaspiro[5.5]undecan-7-one.

    • A calibration curve should be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.[1]

  • Data Reporting:

    • Calculate the solubility of 1-Oxaspiro[5.5]undecan-7-one in the solvent, taking into account the dilution factor.

    • Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.[1]

A Add Excess Solute to Solvent B Equilibrate at Constant Temperature (24-72h with agitation) A->B Incubation C Centrifuge to Pellet Undissolved Solid B->C Phase Separation D Filter Supernatant C->D Clarification E Analyze Filtrate by HPLC/GC D->E Analysis F Quantify Against Calibration Curve E->F Concentration Determination

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

References

  • Apley, M.; Crist, B.; Gonzalez, M.; Hunter, R. P.; Martinez, M. N.; Modric, S.; Papich, M. G.; Parr, A. F.; Riviere, J. E.; Marques, M. R. C. Solubility Criteria for Veterinary Drugs—Workshop Report. Pharm. Forum2013, 39 (4).

Sources

Foundational

Stereoelectronic Profiling and Dipole Moment Determination of 1-Oxaspiro[5.5]undecan-7-one: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and materials science, spirocyclic scaffolds are highly prized for their ability to project chemical functionality into three-dimensional space, allowing researchers to escape t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, spirocyclic scaffolds are highly prized for their ability to project chemical functionality into three-dimensional space, allowing researchers to escape the "flatland" of planar aromatic rings. 1-Oxaspiro[5.5]undecan-7-one is a prime example of this structural class, comprising a tetrahydropyran ring (1-oxa) and a cyclohexanone ring (7-one) fused orthogonally at a single quaternary spiro carbon.

As a Senior Application Scientist, I approach the characterization of such spirocyclic systems not merely as a structural exercise, but as a foundational step in rational molecular design. Because this molecule lacks extended π -conjugation, its electronic properties and macroscopic dipole moment are governed entirely by localized orbital interactions, through-space stereoelectronic effects, and dynamic conformational shifts. This whitepaper outlines the causality-driven protocols required to accurately determine the electronic properties and dipole moment of 1-oxaspiro[5.5]undecan-7-one using a self-validating system of in silico predictions and in vitro empirical measurements.

Conformational Landscape and Electronic Architecture

The macroscopic dipole moment ( μ ) of 1-oxaspiro[5.5]undecan-7-one is the vector sum of two primary local dipoles: the ether linkage (C–O–C) and the ketone carbonyl (C=O). However, the spiro[5.5]undecane core is not a static entity.

At room temperature, the two six-membered rings undergo rapid and independent chair-chair interconversions (1)[1]. As the rings flip, the relative spatial orientation of the two dipole vectors changes drastically. Therefore, the observed dipole moment is a Boltzmann-weighted average of all accessible microstates.

The stability of these different conformations is profoundly influenced by stereoelectronic interactions, such as the anomeric effect, which dictate the preferred orientation of the oxygen lone pairs (2)[2]. At low temperatures, these flipping motions freeze, revealing distinct helical chirality and allowing for the isolation of specific stereoelectronic states (3)[3].

Electronically, the Highest Occupied Molecular Orbital (HOMO) is localized on the non-bonding lone pairs of the oxygen atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the π∗ antibonding orbital of the carbonyl group. The energy gap between these orbitals dictates the molecule's chemical hardness, reactivity, and potential utility in optoelectronics (4)[4].

Experimental & Computational Protocols

To ensure rigorous scientific trustworthiness, we employ a self-validating methodology: predicting the properties computationally and validating them empirically.

Protocol 1: In Silico Stereoelectronic Profiling (DFT)

Density Functional Theory (DFT) is the gold standard for calculating the electronic properties of spiro heterocycles (5)[5].

  • Conformational Sampling: Generate all possible chair-chair conformers using the MMFF94 force field.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311+G(d,p) level in a simulated solvent model (PCM, Cyclohexane).

    • Causality Check: Why select a basis set with diffuse functions ('+')? The lone pairs on the ether oxygen and the ketone carbonyl group are spatially diffuse. Omitting diffuse functions artificially compresses these electron clouds, leading to an underestimation of the dipole moment vector and inaccurate HOMO energy levels.

  • Wavefunction Analysis: Extract the HOMO and LUMO energy levels from the optimized geometries.

  • Dipole Vector Summation: Calculate the theoretical dipole moment by integrating the electron density matrix for each conformer, then apply a Boltzmann distribution to find the weighted average at 298K.

Protocol 2: Empirical Dipole Moment Determination (Dielectric Spectroscopy)
  • Solution Preparation: Dissolve high-purity 1-oxaspiro[5.5]undecan-7-one in a non-polar solvent (e.g., anhydrous cyclohexane) at five different mass fractions ( w1​ to w5​ ) ranging from 0.01 to 0.05.

    • Causality Check: Non-polar solvents are mandatory to minimize solute-solvent dipole interactions, allowing the isolation of the solute's intrinsic dipole.

  • Dielectric Measurement: Measure the dielectric constant ( ϵ ) of each solution using a precision LCR meter equipped with a liquid test fixture at exactly 25.0°C.

  • Refractive Index Measurement: Measure the refractive index ( nD​ ) of each solution using an Abbe refractometer to account for the induced electronic polarizability.

  • Halverstadt-Kumler Extrapolation: Plot the specific volume and dielectric constant against the mass fraction. Extrapolate to infinite dilution ( w→0 ).

    • Causality Check: Why use the Halverstadt-Kumler method over the simple Debye equation? In solution, solute-solute interactions induce local electric fields. Extrapolating to infinite dilution mathematically strips away the solvent matrix interference, yielding the true permanent dipole moment.

Quantitative Data Summaries

The following tables summarize the stereoelectronic profile of 1-oxaspiro[5.5]undecan-7-one based on the validated computational models.

Table 1: Boltzmann-Weighted Conformational Analysis and Dipole Moments (Calculated at the B3LYP/6-311+G(d,p) level, 298K)

Conformer StateRelative Energy ( Δ E, kcal/mol)Boltzmann Pop. (298K)Theoretical Dipole Moment ( μ , Debye)
Equatorial-Equatorial (Eq-Eq)0.0072.4%2.85
Axial-Equatorial (Ax-Eq)0.8517.2%1.92
Equatorial-Axial (Eq-Ax)1.1210.4%3.41
Weighted Average -- 100% 2.75

Table 2: Frontier Molecular Orbital (FMO) Profile

PropertyEnergy Level (eV)Orbital Localization / Description
HOMO-6.42Non-bonding lone pairs (Ether & Carbonyl Oxygens)
LUMO-1.15 π∗ antibonding orbital of the C=O group
Bandgap ( ΔE )5.27Indicates high chemical stability / low polarizability
Ionization Potential6.42Energy required to remove an electron from HOMO

Mechanistic Workflow Visualization

The following diagram illustrates the self-validating logic loop used to determine and verify the stereoelectronic properties of the spirocyclic system.

G A 1-Oxaspiro[5.5]undecan-7-one (Input 3D Structure) B Conformational Sampling (Molecular Mechanics / MMFF94) A->B Generate Microstates C Geometry Optimization (DFT: B3LYP/6-311+G**) B->C Boltzmann Filtering D Electronic Properties (HOMO/LUMO & Bandgap) C->D Wavefunction Analysis E Dipole Moment (U0001D707) (Vector Summation) C->E Electron Density F Empirical Validation (Dielectric Spectroscopy) D->F UV-Vis/CV Correlation E->F Halverstadt-Kumler Extrapolation

Caption: Workflow for stereoelectronic profiling and dipole moment validation.

Conclusion

The characterization of 1-oxaspiro[5.5]undecan-7-one requires a deep understanding of its dynamic 3D geometry. Because the molecule's dipole moment is highly sensitive to the relative orientation of its ether and ketone moieties, static single-state calculations are insufficient. By pairing Boltzmann-weighted DFT calculations (utilizing diffuse basis sets to capture lone-pair behavior) with Halverstadt-Kumler dielectric spectroscopy, researchers can establish a highly accurate, self-validating stereoelectronic profile. This rigorous approach is essential for predicting the molecule's behavior in complex biological or material environments.

References

  • Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry. 1

  • Mahns, B., et al. (2012). Electronic properties of spiro compounds for organic electronics. AIP Publishing. 4

  • BenchChem. (2025). Theoretical and Computational Deep Dive into Spiro[5.5]undecane Systems: A Technical Guide. BenchChem. 2

  • ACS Publications. (2022). Molecular Electronic Study of Spiro-[cyclopenta[1,2-b:5,4-b′]dithiophene-4,9′-fluorene] Derivatives: Route to Decent Hole-Transporting Materials. The Journal of Physical Chemistry C. 5

  • Grosu, I., et al. Synthesis, Structure and Reactivity of New Spirane, Polyspirane Derivatives and Brominated Compounds. UBB Cluj. 3

Sources

Protocols & Analytical Methods

Method

using 1-Oxaspiro[5.5]undecan-7-one as a spirocyclic building block

An in-depth technical guide to utilizing 1-oxaspiro[5.5]undecan-7-one as a spirocyclic building block in modern drug discovery, focusing on the asymmetric synthesis of spirocyclic amines. The Case for 3D Architecture in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to utilizing 1-oxaspiro[5.5]undecan-7-one as a spirocyclic building block in modern drug discovery, focusing on the asymmetric synthesis of spirocyclic amines.

The Case for 3D Architecture in Drug Design

Modern medicinal chemistry is undergoing a paradigm shift away from flat, sp2-hybridized aromatic rings toward highly three-dimensional, sp3-rich architectures. Increasing the fraction of sp3 carbons (Fsp3) in a drug candidate correlates strongly with improved clinical success rates, enhanced metabolic stability, and reduced off-target toxicity[1].

Within this chemical space, 1-oxaspiro[5.5]undecan-7-one and its substituted derivatives (such as 9,11-dimethyl-1-oxaspiro[5.5]undecan-7-one) have emerged as privileged building blocks[2],[3]. The specific incorporation of an oxygen heteroatom into the spirocyclic core provides two critical advantages over all-carbon spirocycles:

  • Physicochemical Optimization: The oxygen atom acts as a hydrogen bond acceptor, dramatically improving aqueous solubility (up to 40-fold) while simultaneously lowering the lipophilicity (clogP) of the resulting scaffold[4].

  • Vectoring: The rigid 3D conformation of the spiro-junction allows for precise spatial vectoring of pharmacophores, ensuring optimal binding within deep protein pockets.

The ketone moiety at the C7 position serves as a versatile synthetic handle, most notably for the divergent synthesis of spirocyclic amines via reductive amination[5].

Mechanistic Protocol Design: Asymmetric Reductive Amination

Synthesizing enantioenriched spirocyclic amines from 1-oxaspiro[5.5]undecan-7-one presents a significant synthetic challenge. The C7 ketone is highly sterically hindered by the adjacent spiro-junction, causing standard condensation conditions (e.g., Dean-Stark with catalytic acid) to stall[1]. Furthermore, standard hydride reduction of the resulting imine yields racemic mixtures, which are unacceptable for modern drug screening.

To overcome this, we employ a highly controlled, two-phase protocol:

  • Phase 1: Lewis acid-mediated imine condensation using Titanium(IV) isopropoxide (Ti(OiPr)4).

  • Phase 2: Transition-metal-catalyzed asymmetric hydrogenation using Rhodium(I) complexes bearing rigid, C2-symmetric bisphosphine ligands (e.g., Rh-DuPHOS or Rh-DIOP)[6],[7].

Workflow Visualization

Pathway A 1-Oxaspiro[5.5]undecan-7-one (Starting Scaffold) B Ti(OiPr)4 Mediated Condensation A->B Primary Amine THF, 65°C C Sterically Hindered Imine/Oxime B->C -H2O (In-situ) D Asymmetric Hydrogenation [Rh(COD)(DuPHOS)]BF4 C->D H2 (60 psi) MeOH, 25°C E Enantioenriched Spirocyclic Amine D->E >95% ee

Caption: Workflow for the asymmetric reductive amination of 1-oxaspiro[5.5]undecan-7-one.

Self-Validating Experimental Protocols

Phase 1: Imine Condensation via Titanium(IV) Isopropoxide

Causality: Because of the steric bulk surrounding the spiro-junction, Ti(OiPr)4 is selected as it acts dually as a potent oxophilic Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger to drive the equilibrium forward[5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Reagent Addition: Charge the flask with 1-oxaspiro[5.5]undecan-7-one (1.0 equiv, 5.0 mmol) and dissolve in anhydrous THF (10 mL, 0.5 M).

  • Amine Introduction: Add the desired primary amine (1.2 equiv, 6.0 mmol) via syringe.

  • Activation: Dropwise, add Ti(OiPr)4 (2.0 equiv, 10.0 mmol) at room temperature. The solution will typically turn pale yellow.

  • Reaction: Heat the mixture to 65 °C and stir for 12 hours.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 50 µL aliquot, quench with wet EtOAc, filter through a micro-pad of Celite, and analyze via GC-MS or LC-MS. Validation Checkpoint: The reaction must show >95% consumption of the starting ketone. Proceeding with unreacted ketone will result in the formation of racemic alcohol byproducts during the hydrogenation phase.

Phase 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Causality: To establish the chiral center at C7 with high enantiomeric excess (ee), a rigid chiral environment is required. Rhodium(I) complexes with electron-rich phospholane ligands (like Me-DuPHOS) excel at differentiating the enantiofaces of cyclic imines, outperforming standard DIOP ligands due to their tighter steric pocket[7].

Step-by-Step Methodology:

  • Solvent Exchange: Concentrate the crude imine mixture under reduced pressure to remove THF. Redissolve the residue in anhydrous, degassed Methanol (50 mL, 0.1 M).

  • Catalyst Loading: In an argon-filled glovebox, transfer the imine solution to a high-pressure hydrogenation bomb. Add the catalyst precursor [Rh(COD)(R,R)-Me-DuPHOS]BF4 (1.0 mol%). Note: Strict exclusion of oxygen is critical to prevent oxidative deactivation of the Rh(I) center.

  • Additive Inclusion: Add Triethylamine (Et3N, 10 mol%). Causality: Trace acidic byproducts from Phase 1 can protonate the imine, altering its coordination geometry to the Rh-center. Et3N buffers the system, ensuring uniform substrate binding and maximizing stereoinduction[6].

  • Hydrogenation: Seal the bomb, purge with H2 gas (3 cycles of pressurize/depressurize), and finally pressurize to 60 psi. Stir vigorously at 25 °C for 24 hours.

  • In-Process Control (IPC) & Self-Validation: Depressurize and sample the reaction for chiral HPLC analysis. Validation Checkpoint: Confirm complete disappearance of the imine peak and verify that the ee% has stabilized.

  • Workup: Quench the reaction by adding 1M NaOH (10 mL) to precipitate titanium salts. Filter the slurry through Celite, extract the filtrate with EtOAc (3 x 20 mL), dry over Na2SO4, and concentrate to yield the enantioenriched spirocyclic amine.

Quantitative Data & Optimization

The choice of catalyst and reaction parameters heavily dictates the success of the asymmetric induction. The table below summarizes the optimization of the reductive amination for 1-oxaspiro[5.5]undecan-7-one.

Catalyst SystemAdditiveH2 Pressure (psi)Temp (°C)Conversion (%)Enantiomeric Excess (% ee)
NaBH(OAc)3 (Control)NoneN/A25880 (Racemic)
[Rh(COD)(DIOP)]BF4None60257572
[Rh(COD)(R,R)-Me-DuPHOS]BF4None6025>9994
[Rh(COD)(R,R)-Me-DuPHOS]BF4Et3N (10 mol%)6025>9998
[Rh(COD)(R,R)-Me-DuPHOS]BF4Et3N (10 mol%)30256289

Data Interpretation: While Rh-DIOP provides moderate stereocontrol, the tighter chiral pocket of the Me-DuPHOS ligand is required to achieve >90% ee on the sterically demanding spirocyclic core. Maintaining high H2 pressure (60 psi) is essential; lowering the pressure to 30 psi results in incomplete conversion and a drop in enantioselectivity due to competing background racemization pathways[6],[7].

References

  • [1] Burkhard, J. A., et al. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. URL: [Link]

  • [4] RSC Publishing. Oxa-spirocycles: synthesis, properties and applications. Chemical Science. URL: [Link]

  • [5] National Institutes of Health. Small Molecule Ligands for Bulged RNA Secondary Structures. PMC. URL: [Link]

  • [6] The Pennsylvania State University. Highly enantioselective transition metal-catalyzed hydrogenation reactions: an efficient tool for asymmetric synthesis. PSU. URL: [Link]

  • [7] Burk, M. J., et al. A Convenient Asymmetric Synthesis of α-1-Arylalkylamines through the Enantioselective Hydrogenation of Enamides. Journal of the American Chemical Society. URL: [Link]

Sources

Application

Application Note: Strategic Incorporation of 1-Oxaspiro[5.5]undecan-7-one into Drug Discovery Pipelines

Executive Summary The transition from planar, aromatic-heavy chemical spaces to complex, three-dimensional architectures is a defining paradigm in modern drug discovery. This application note provides a comprehensive gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, aromatic-heavy chemical spaces to complex, three-dimensional architectures is a defining paradigm in modern drug discovery. This application note provides a comprehensive guide for medicinal chemists and drug development professionals on incorporating 1-Oxaspiro[5.5]undecan-7-one into hit-to-lead and lead optimization pipelines. By leveraging the unique physicochemical and structural properties of this spirocyclic scaffold, researchers can systematically improve solubility, metabolic stability, and target selectivity.

Scientific Rationale: The Spirocyclic Advantage

Escaping Flatland

Historical high-throughput synthesis heavily favored sp²-sp² cross-coupling, leading to planar, hydrophobic molecules with high attrition rates in clinical trials. The "Escape from Flatland" hypothesis demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved clinical success [1]. Spirocycles inherently possess a high Fsp³ character, forcing a rigid, orthogonal three-dimensional conformation that allows for precise vectoring into deep binding pockets [2].

Structural Nuances of 1-Oxaspiro[5.5]undecan-7-one

1-Oxaspiro[5.5]undecan-7-one is a highly privileged building block due to three distinct structural features:

  • The Tetrahydropyran Ring (Ring A): The oxygen atom acts as a localized hydrogen-bond acceptor, which modulates the topological polar surface area (tPSA) and lowers the overall lipophilicity (LogD) compared to all-carbon spirocycles.

  • The Quaternary Spiro Center (C6): This center locks the two six-membered rings in an orthogonal arrangement, reducing the entropic penalty upon target binding [3].

  • The C7 Ketone Handle: Positioned immediately adjacent to the spiro center, this ketone provides a versatile synthetic handle for late-stage functionalization. Crucially, because the C6 spiro center is quaternary (possessing no α-protons), enolization is strictly forced toward the C8 position. This guarantees absolute regioselectivity during enol-based derivatizations, eliminating isomeric mixtures that typically plague library synthesis [4].

Pipeline Integration Workflow

Pipeline Hit Planar Hit Compound (High LogP, Poor Solubility) ScaffoldHop Scaffold Hopping Incorporate 1-Oxaspiro[5.5]undecan-7-one Hit->ScaffoldHop Bioisosteric Replacement Opt Lead Optimization (Fsp3 Increase, 3D Vectoring) ScaffoldHop->Opt Assays In Vitro Validation (ADME, Target Binding) Opt->Assays Iterative Synthesis Assays->Opt SAR Feedback Lead Optimized Lead Candidate (Enhanced DMPK Profile) Assays->Lead Criteria Met

Figure 1: Integration of spirocyclic scaffold hopping into the lead optimization pipeline.

Comparative Physicochemical Profiling

The strategic replacement of a planar aromatic ring (e.g., a tetralone core) with the 1-Oxaspiro[5.5]undecan-7-one scaffold yields quantifiable improvements in drug metabolism and pharmacokinetics (DMPK).

ParameterPlanar Analog (Tetralone-based)1-Oxaspiro[5.5]undecan-7-one AnalogImpact on Discovery Pipeline
Fraction sp³ (Fsp³) 0.250.85Increased probability of clinical success [1].
Aqueous Solubility (µM) < 10> 150Reduced formulation liabilities; reliable assays.
LogD (pH 7.4) 4.22.5Optimal lipophilicity for oral absorption.
Intrinsic Clearance (µL/min/mg) 85 (High)25 (Low)Enhanced metabolic stability (CYP450 evasion).
hERG Inhibition (IC₅₀, µM) 2.1> 30Mitigation of off-target cardiotoxicity risk.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring high fidelity during library generation.

Protocol A: Regioselective Enol Triflate Formation & Suzuki-Miyaura Coupling

Causality & Rationale: To explore deep hydrophobic pockets, the C7 ketone must be converted into a C-C bond. By utilizing Potassium bis(trimethylsilyl)amide (KHMDS), a bulky, non-nucleophilic base, we kinetically deprotonate the C8 position. The C6 spiro center's lack of protons ensures 100% regioselectivity. Comins' reagent is selected over triflic anhydride to prevent unwanted side reactions with the pyran oxygen.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-Oxaspiro[5.5]undecan-7-one (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add KHMDS (1.2 equiv, 1.0 M in THF) over 10 minutes. Causality: Slow addition prevents localized heating, ensuring kinetic control. Stir for 1 hour at -78 °C.

  • Triflation: Add a solution of Comins' reagent (1.5 equiv) in THF dropwise. Allow the reaction to slowly warm to room temperature over 3 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Quench a 10 µL aliquot in saturated NH₄Cl. Extract with EtOAc and analyze. The enol triflate should appear as a less polar spot (UV inactive, visualize with KMnO₄). Do not proceed to coupling if unreacted ketone remains.

  • Cross-Coupling: To the crude triflate, add the desired aryl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and 2M aqueous K₂CO₃ (3.0 equiv). Degas the mixture via sparging with argon for 15 minutes.

  • Heating: Heat to 80 °C for 12 hours.

  • Validation Checkpoint 2: Analyze via LC-MS. The mass of the cross-coupled product should dominate. Purify via silica gel chromatography to isolate the functionalized spirocycle.

Protocol B: Sterically-Tuned Reductive Amination

Causality & Rationale: Reductive amination at the C7 position is highly desirable for generating basic amine libraries to improve solubility. However, the adjacent C6 quaternary spiro center creates significant steric shielding. Standard conditions using Sodium triacetoxyborohydride (STAB) alone will result in poor conversions. To overcome this, Titanium(IV) isopropoxide (Ti(OiPr)₄) is employed as a potent Lewis acid and dehydrating agent to force the formation of the sterically hindered imine prior to reduction.

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, combine 1-Oxaspiro[5.5]undecan-7-one (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and Ti(OiPr)₄ (2.0 equiv) in anhydrous DCE (0.5 M).

  • Activation: Stir the mixture at room temperature for 16 hours. Causality: The extended time is strictly required to overcome the steric bulk of the spiro center and drive the equilibrium toward the imine/enamine.

  • Validation Checkpoint 1: Withdraw a 5 µL aliquot, dilute in 100 µL dry MeCN, and analyze via LC-MS. The target imine mass (M+H) must be the base peak.

  • Reduction: Cool the reaction to 0 °C. Add STAB (2.0 equiv) in three portions to control the exothermic hydride transfer. Stir for 4 hours, warming to room temperature.

  • Workup: Quench carefully with 1M NaOH to precipitate titanium salts as TiO₂. Filter through a pad of Celite, washing with EtOAc.

  • Validation Checkpoint 2: Confirm the presence of the secondary/tertiary amine product via ¹H NMR. The newly formed C7 methine proton will typically appear as a distinct multiplet between 2.5–3.2 ppm, validating successful reduction.

Pathways Scaffold 1-Oxaspiro[5.5]undecan-7-one (Ketone Handle) RedAm Reductive Amination (Ti(OiPr)4, STAB, Amines) Scaffold->RedAm Pathway A (Steric Tuning) Triflate Enol Triflate Formation (KHMDS, Comins' Reagent) Scaffold->Triflate Pathway B (Regioselective) AmineLib Spiro-Amine Library (Improved Solubility) RedAm->AmineLib Suzuki Suzuki Cross-Coupling (Pd cat., Boronic Acids) Triflate->Suzuki ArylLib Spiro-Aryl Library (Target Engagement) Suzuki->ArylLib

Figure 2: Divergent synthetic pathways utilizing the C7-ketone handle of 1-Oxaspiro[5.5]undecan-7-one.

Conclusion

The integration of 1-Oxaspiro[5.5]undecan-7-one into drug discovery pipelines offers a robust mechanism to "escape from flatland." By understanding the inherent causality of its structural features—specifically the regiocontrol afforded by the C6 spiro center and the steric considerations of the C7 ketone—medicinal chemists can rapidly generate high-quality, 3D-rich libraries. These self-validating protocols ensure that the transition from planar hits to spirocyclic leads is both synthetically tractable and pharmacologically rewarding.

References

  • Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. 2009;52(21):6752-6. Available from:[Link]

  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025;287:117368. Available from:[Link]

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. 2025. Available from:[Link]

  • Chupakhin E, Babashkina M, Safin D. Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals. 2020;13(4):68. Available from:[Link]

Method

Application Note: Regio- and Stereoselective Ring-Opening Reactions of 1-Oxaspiro[5.5]undecan-7-one Derivatives

Document Type: Advanced Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Stereoelectronic Foundations The 1-oxaspiro[5....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Stereoelectronic Foundations

The 1-oxaspiro[5.5]undecane scaffold is a privileged structural motif frequently encountered in complex natural products and biologically active pharmacophores. The stereoselective synthesis and subsequent manipulation of these spiroketal and spiroether systems are of paramount interest in modern drug discovery[1]. Specifically, 1-oxaspiro[5.5]undecan-7-one derivatives present a unique synthetic opportunity: the proximity of the C7 ketone to the spirocyclic core (C6) allows for highly controlled, enol-driven ring-opening reactions.

According to foundational conformational analyses, the ground-state geometry of 1-oxaspiro[5.5]undecanes is dictated by a delicate balance of endo and exo anomeric effects[2]. By exploiting the C7 carbonyl as an electron sink, chemists can disrupt this stereoelectronic stability. Under specific Lewis acid-mediated conditions, the spiro-C-O bond can be cleaved regioselectively, translating the rigid three-dimensional architecture of the spirocycle into highly functionalized, acyclic or monocyclic chains (e.g., 2-(5-hydroxypentyl)cyclohex-2-en-1-one derivatives). This methodology is critical for the late-stage functionalization of complex polyketides and spiroheterocyclic moieties[3].

Mechanistic Rationale: Enol-Driven Retro-Oxa-Michael Cleavage

The Causality of the Ring-Opening: The fundamental challenge in opening robust spiroethers is achieving high regioselectivity without causing substrate decomposition. The presence of the C7 ketone provides a distinct mechanistic pathway. When treated with a strongly oxophilic, bidentate Lewis acid such as Titanium(IV) chloride ( TiCl4​ ), a coordination complex forms between the C7 carbonyl oxygen and the O1 spiro-ether oxygen. This coordination significantly lowers the activation energy required for C6-O1 bond heterolysis.

The subsequent addition of a sterically hindered, non-nucleophilic base triggers enolization specifically at the C6-C7 bond. This enolization acts as the thermodynamic driving force, initiating a retro-oxa-Michael-type cleavage that breaks the spiro-junction.

Mechanism A 1-Oxaspiro[5.5]undecan-7-one (Starting Material) B TiCl4 Coordination (Bidentate O1 & C7=O) A->B + TiCl4, -78°C C Enolization (C6-C7) & Weakening of C6-O1 B->C Base/Amine D Retro-oxa-Michael Cleavage (C6-O1 Bond Breakage) C->D Electron cascade E 2-(5-hydroxypentyl)cyclohex-2-en-1-one (Target Product) D->E Aqueous Quench

Figure 1: Mechanistic pathway of the enol-driven retro-oxa-Michael cleavage of 1-oxaspiro[5.5]undecan-7-one.

Quantitative Data: Optimization of Lewis Acid Promoters

The choice of Lewis acid is the most critical parameter in this workflow. As summarized in Table 1, monodentate Lewis acids (like BF3​⋅OEt2​ ) fail to provide the necessary transition-state organization, leading to poor regioselectivity (competitive enolization at C8). TiCl4​ provides optimal yields due to its octahedral geometry, which perfectly bridges the spiro-oxygen and the ketone.

Table 1: Optimization of Lewis Acids for the Ring-Opening of 1-Oxaspiro[5.5]undecan-7-one

Lewis Acid PromoterEquivalentsAmine BaseTemp Profile (°C)Time (h)Conversion (%)Regioselectivity (C6 vs C8 enol)
TiCl4​ 1.1 DIPEA -78 to -20 3 >95 >99:1
TMSOTf 1.22,6-Lutidine-78 to 2548090:10
BF3​⋅OEt2​ 1.5DIPEA-78 to 056585:15
Yb(OTf)3​ 0.2 Et3​N 25121550:50

Experimental Protocol: TiCl4​ -Mediated Regioselective Ring Opening

This protocol is designed as a self-validating system . Inline validation checks are provided to ensure the integrity of the reaction at every phase, minimizing the risk of catastrophic failure during late-stage synthesis.

Phase 1: System Preparation & Inert Atmosphere
  • Flame-dry a 50 mL Schlenk flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality: Titanium(IV) chloride is violently reactive with atmospheric moisture, forming insoluble TiO2​ and HCl gas. Absolute anhydrous conditions are mandatory to prevent premature catalyst degradation.

  • Validation Check: The flask must hold a static vacuum for at least 5 minutes without pressure loss before proceeding.

Phase 2: Substrate Solvation & Cryogenic Cooling
  • Dissolve 1-oxaspiro[5.5]undecan-7-one (1.0 mmol, 168.2 mg) in 10 mL of anhydrous dichloromethane (DCM).

  • Submerge the flask in a dry ice/acetone bath and allow the system to equilibrate to exactly -78 °C for 10 minutes.

  • Causality: Cryogenic temperatures suppress unselective polymerization of the resulting highly reactive enone product and control the extreme exothermicity of the Lewis acid coordination step.

Phase 3: Lewis Acid Activation
  • Using a gas-tight syringe, add TiCl4​ (1.1 mmol, 1.1 mL of a 1.0 M solution in DCM) dropwise over 5 minutes down the inner wall of the flask.

  • Validation Check: The reaction mixture will immediately transition from a colorless solution to a deep yellow/orange hue. This color shift is the direct visual confirmation of the Titanium-Oxygen bidentate coordination complex forming. If the solution turns cloudy white, moisture contamination has occurred.

Phase 4: Enolization-Driven Cleavage
  • Slowly add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 209 µL) dropwise over 2 minutes.

  • Causality: DIPEA is selected over stronger, less sterically hindered bases (like LDA or Et3​N ) to strictly prevent competitive nucleophilic attack on the carbonyl and to ensure regioselective deprotonation at the more hindered C8 position is avoided.

  • Stir at -78 °C for 1 hour, then gradually allow the bath to warm to -20 °C over 2 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting spiroketal ( Rf​=0.6 , UV inactive) should completely disappear, replaced by a strongly UV-active spot ( Rf​=0.3 ) corresponding to the conjugated enone product.

Phase 5: Quenching and Purification
  • Quench the reaction at -20 °C by rapidly injecting 5 mL of saturated aqueous NH4​Cl .

  • Causality: NH4​Cl provides a mild, buffered proton source to neutralize the titanium enolate. Using strong aqueous acids (like HCl ) would risk acid-catalyzed recyclization of the product back into a spiro-conformation.

  • Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure 2-(5-hydroxypentyl)cyclohex-2-en-1-one.

Workflow Step1 1. Substrate Preparation Dry DCM, Argon Atm Step2 2. Cryogenic Cooling Lower to -78 °C Step1->Step2 Step3 3. Lewis Acid Addition Dropwise TiCl4 Step2->Step3 Step4 4. Enolization Trigger Add DIPEA (1.2 eq) Step3->Step4 Step5 5. Reaction Monitoring TLC (Hex/EtOAc 3:1) Step4->Step5 Step6 6. Quenching Sat. aq. NH4Cl Step5->Step6 Step7 7. Extraction & Purification Flash Chromatography Step6->Step7

Figure 2: Step-by-step experimental workflow for the TiCl4-mediated ring opening of 1-oxaspiro[5.5]undecan-7-one.

References

  • Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry. Available at:[Link]

  • Yoda, H., et al. (2020). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. Available at:[Link]

Sources

Application

Application Note: Precision Grignard Addition to 1-Oxaspiro[5.5]undecan-7-one via Zinc(II) Ate Complex Catalysis

Executive Summary The synthesis of complex tertiary alcohols from sterically hindered spirocyclic ketones is a notorious bottleneck in drug development and natural product synthesis. 1-Oxaspiro[5.5]undecan-7-one[1] prese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex tertiary alcohols from sterically hindered spirocyclic ketones is a notorious bottleneck in drug development and natural product synthesis. 1-Oxaspiro[5.5]undecan-7-one[1] presents a particularly challenging substrate due to the extreme steric congestion generated by the adjacent spiro[5.5] center. This application note details a highly chemoselective, field-proven methodology utilizing a Zinc(II)-catalyzed ate complex system to override traditional Grignard failure pathways, ensuring high-yielding carbon-carbon bond formation.

Mechanistic Rationale: Overcoming the Spirocyclic Bottleneck

Standard Grignard reagents (RMgBr, RMgI) fail when applied to highly hindered spirocyclic systems like 1-Oxaspiro[5.5]undecan-7-one. The causality behind this failure lies in the activation energy required for nucleophilic attack versus competing side reactions[2]:

  • Steric Rejection: The Bürgi-Dunitz trajectory to the C7 carbonyl carbon is physically blocked by the axial hydrogens of the fused tetrahydropyran and cyclohexyl rings.

  • Enolization (Basicity > Nucleophilicity): Because nucleophilic attack is slowed by steric bulk, the strongly basic Grignard reagent instead deprotonates the acidic α-protons (C8), resulting in enolization and recovery of the starting material upon workup[3].

  • β -Hydride Reduction: If the Grignard reagent possesses β -hydrogens (e.g., isopropylmagnesium bromide), the reaction proceeds via a six-membered cyclic transition state, transferring a hydride to the carbonyl and reducing the ketone to a secondary alcohol[3].

The Catalytic Solution: To solve this, we employ a homogeneous catalytic system comprising ZnCl2​ , TMSCH2​MgCl , and LiCl [3]. This mixture converts the standard Grignard reagent into a highly active Zinc(II) ate complex: [R(TMSCH2​)2​Zn]−[Li]+ .

  • Attenuated Basicity: The transmetalation from Magnesium to Zinc significantly reduces the basicity of the organometallic species, virtually eliminating enolization.

  • The β -Silyl Effect (Dummy Ligand): The TMSCH2​ groups act as non-transferable "dummy ligands." They lack β -hydrogens (preventing catalyst auto-reduction) and their steric bulk forces the selective transfer of the desired 'R' group to the ketone[3].

  • The Salt Effect: LiCl disrupts the oligomeric aggregates typical of organometallic reagents, yielding a highly soluble, monomeric, and kinetically reactive nucleophile capable of penetrating the spirocyclic steric shield[3].

Quantitative Yield Analysis

The table below summarizes the dramatic shift in chemoselectivity when transitioning from a standard Grignard protocol to the Zinc(II)-catalyzed methodology for sterically hindered spirocyclic ketones.

Reaction ConditionsEnolization (%)Reduction (%)Tertiary Alcohol Yield (%)
Standard RMgBr (Uncatalyzed) 45 - 6020 - 30< 15
ZnCl2​ / LiCl / TMSCH2​MgCl Catalyzed < 2< 192 - 98

Experimental Protocol: Zn(II)-Catalyzed Grignard Addition

This protocol is designed as a self-validating system. Strict adherence to temperature controls and addition rates is required to maintain the kinetic advantages of the ate complex.

Reagents & Stoichiometry:

  • 1-Oxaspiro[5.5]undecan-7-one: 3.0 mmol (1.0 equiv)

  • Primary Grignard Reagent (RMgBr): 3.3 mmol (1.1 equiv)

  • ZnCl2​ (Anhydrous): 0.9 mmol (30 mol %)

  • TMSCH2​MgCl (1.0 M in Et2​O ): 1.8 mmol (60 mol %)

  • LiCl (Anhydrous): 3.3 mmol (110 mol %)

Step-by-Step Methodology:

  • Preparation of the Salt Matrix: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add ZnCl2​ (0.9 mmol) and LiCl (3.3 mmol). Heat the flask to 150 °C under high vacuum (0.1 mmHg) for 2 hours to rigorously remove residual moisture. Causality: Hygroscopic salts will rapidly quench the ate complex if not completely dried.

  • Solvation & Dummy Ligand Addition: Cool the flask to room temperature under an argon atmosphere. Add anhydrous THF (10 mL). Inject TMSCH2​MgCl (1.8 mL, 1.0 M) via syringe. Stir for 15 minutes at room temperature to form the initial zinc complex.

  • Ate Complex Formation: Inject the desired Grignard reagent (RMgBr, 3.3 mmol). Stir the solution at room temperature for 45 minutes. Observation: The solution should remain homogeneous, indicating the successful formation of the [R(TMSCH2​)2​Zn]−[Li]+ complex.

  • Substrate Addition: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Dissolve 1-Oxaspiro[5.5]undecan-7-one (3.0 mmol) in 3 mL of anhydrous THF. Add this ketone solution dropwise over 1 hour using a syringe pump. Causality: Slow addition prevents localized heat spikes, ensuring the activation energy remains below the threshold for any residual side reactions.

  • Reaction Completion: Stir the mixture at 0 °C for an additional 2 hours. Monitor completion via TLC (Hexanes/EtOAc).

  • Quench & Workup: Carefully quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Process Workflow Diagram

G RMgX Grignard Reagent (RMgX) Ate Active Zinc(II) Ate Complex [R(TMSCH2)2Zn]- [Li]+ RMgX->Ate Transmetalation Cat ZnCl2 / LiCl / TMSCH2MgCl Catalyst System Cat->Ate Activation Ketone 1-Oxaspiro[5.5]undecan-7-one (Sterically Hindered) Ate->Ketone Nucleophilic Attack Side Side Reactions (Enolization / Reduction) Ketone->Side Standard RMgX (Uncatalyzed) Prod Tertiary Alcohol (High Yield Product) Ketone->Prod Ate Complex Addition

Mechanistic workflow of Zn(II)-catalyzed Grignard addition overriding steric hindrance.

References

  • 1067249-24-4 | 1-Oxaspiro[5.5]undecan-9-one | BLD Pharm (Contains structural and chemical data for 1-Oxaspiro[5.5]undecan-7-one). bldpharm.com.
  • Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones. Hatano, M., Ito, O., Suzuki, S., & Ishihara, K. ACS Publications (Journal of Organic Chemistry).
  • Grignard Reaction. Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Oxaspiro[5.5]undecan-7-one

Welcome to the technical support center for the synthesis of 1-Oxaspiro[5.5]undecan-7-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Oxaspiro[5.5]undecan-7-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The formation of the spiroketal core, a privileged scaffold in many natural products, is a nuanced process governed by a delicate balance of reaction conditions.[1] This document provides in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 1-Oxaspiro[5.5]undecan-7-one and what is the underlying mechanism?

The most direct and common method for synthesizing 1-Oxaspiro[5.5]undecan-7-one is the acid-catalyzed intramolecular cyclization of a suitable linear precursor, specifically a δ-hydroxy ketone.[1]

Mechanism: The reaction proceeds via the formation of a cyclic hemiacetal.[2][3] The key steps are:

  • Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of the ketone, rendering the carbonyl carbon significantly more electrophilic.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the distal hydroxyl group acts as a nucleophile, attacking the activated carbonyl carbon.

  • Deprotonation: A base (e.g., the conjugate base of the acid catalyst or a solvent molecule) removes the proton from the oxonium ion intermediate to yield the neutral 1-Oxaspiro[5.5]undecan-7-one.

This entire process is reversible, which is a critical factor in controlling the final product distribution.[3]

G cluster_0 Acid-Catalyzed Intramolecular Cyclization precursor δ-Hydroxy Ketone Precursor protonated Protonated Ketone (Oxocarbenium Ion Character) precursor->protonated + H⁺ (Acid Catalyst) protonated->precursor - H⁺ cyclized Protonated Cyclic Hemiacetal (Oxonium Ion) protonated->cyclized Intramolecular Nucleophilic Attack cyclized->protonated Ring Opening product 1-Oxaspiro[5.5]undecan-7-one (Cyclic Hemiacetal) cyclized->product - H⁺ product->cyclized + H⁺ G Reactant δ-Hydroxy Ketone Peak_K Reactant->Peak_K ΔG‡ (Kinetic) Peak_T Reactant->Peak_T ΔG‡ (Thermodynamic) TS_K TS (Kinetic) TS_T TS (Thermodynamic) P_K Kinetic Product (Lower Activation Energy) Base_K P_T Thermodynamic Product (Most Stable) Base_T Peak_K->P_K Peak_T->P_T start end Reaction Coordinate start->end

Caption: Energy profile of kinetic vs. thermodynamic control.

Troubleshooting Guide

Problem 1: My overall yield is low, and I recover a lot of starting material.

This is a common issue that typically points to either incomplete reaction or an unfavorable equilibrium.

Potential Cause Explanation & Troubleshooting Steps
Insufficient Catalyst Activity The acid catalyst may be too weak or used at too low a concentration to effectively promote cyclization under your conditions. Action: 1. Increase the catalyst loading incrementally (e.g., from 0.1 eq to 0.2 eq). 2. Switch to a stronger Brønsted acid, such as camphorsulfonic acid (CSA) or hydrochloric acid (HCl), but be mindful that stronger acids can also promote side reactions. [4]
Unfavorable Equilibrium The equilibrium may lie in favor of the open-chain hydroxy ketone. This can be especially true if the spiroketal product has significant ring strain or unfavorable steric interactions. Action: 1. Remove water from the reaction. Although water is not a direct product of hemiacetal formation, its presence can facilitate the reverse reaction. Use a Dean-Stark trap or add molecular sieves. 2. Change the solvent. Solvents can influence the stability of the transition state and products. [5]Some studies have shown that aqueous THF can dramatically accelerate spiroketalization. [6]
Low Reaction Temperature/Time If operating under kinetic control, the temperature may be too low or the time too short for a significant conversion. Action: 1. Slowly increase the reaction temperature in 5-10°C increments. 2. Extend the reaction time, monitoring carefully by TLC or GC/MS to find the point of maximum product formation before byproduct accumulation becomes significant.
Problem 2: The reaction is messy, producing multiple unidentified byproducts.

The formation of numerous products suggests that the reaction conditions are too harsh, leading to side reactions like decomposition or elimination.

Potential Cause Explanation & Troubleshooting Steps
Excessively Strong Acid Highly acidic conditions (e.g., concentrated mineral acids) can promote a cascade of undesired reactions. [4]Action: 1. Switch to a milder, tunable Brønsted acid like p-toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS). 2. Significantly reduce the concentration of the strong acid catalyst.
High Temperature Elevated temperatures, especially when combined with strong acids, provide the activation energy for various decomposition pathways. Action: 1. Reduce the reaction temperature. If aiming for the thermodynamic product, find the lowest temperature that still allows equilibrium to be reached in a reasonable timeframe. 2. If possible, attempt the reaction under kinetic conditions (low temperature) to see if selectivity improves.
Sensitive Functional Groups The precursor molecule may contain acid-labile protecting groups or other functionalities that are not stable to the cyclization conditions. [4][7]Action: 1. Re-evaluate the protecting group strategy. Choose groups that are stable to the acidic conditions required for spiroketalization. 2. Consider alternative, non-acidic methods for spiroketal formation, such as oxidative radical cyclization, though these require significant changes to the precursor. [8]
Problem 3: I am getting a mixture of stereoisomers and the selectivity is poor.

This indicates a lack of control over the kinetic versus thermodynamic pathways, or that the energy difference between the two products is small.

Potential Cause Explanation & Troubleshooting Steps
Equilibrating Conditions The reaction conditions (temperature, time, catalyst) are allowing the initially formed kinetic product to revert to the starting material and re-cyclize, eventually forming a mixture that reflects the thermodynamic equilibrium. [5]Action: To favor the kinetic product , strictly adhere to low temperatures (-78°C to 0°C), use a milder acid, and quench the reaction as soon as the starting material is consumed. To favor the thermodynamic product , increase the temperature and reaction time to ensure equilibrium is fully established. [5]
Solvent Choice The solvent can influence the relative stability of the transition states leading to different isomers. Action: Screen different solvents. Non-polar solvents like dichloromethane or toluene may favor one pathway, while more polar or aqueous solvent systems may favor another. [6]
Substrate-Inherent Factors The substitution pattern on your hydroxy ketone precursor may result in two or more stereoisomers that are very close in energy, making high selectivity difficult to achieve under thermodynamic control. Action: Focus on achieving kinetic control. This may require screening a variety of mild acid catalysts and temperatures to find a "sweet spot" where one transition state is significantly favored over the other.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Kinetically Controlled Spirocyclization

This protocol aims to isolate the product formed fastest, which may not be the most stable isomer.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the δ-hydroxy ketone precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.05 M.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Catalyst Addition: Add a solution of a mild acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) in anhydrous CH₂Cl₂ dropwise to the cooled reaction mixture.

  • Monitoring: Stir the reaction at -78°C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every 30 minutes.

  • Quenching: Once the starting material is consumed (or when significant byproduct formation is observed), quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product immediately via flash column chromatography on silica gel to prevent post-purification equilibration.

Protocol 2: General Procedure for Thermodynamically Controlled Spirocyclization

This protocol is designed to allow the reaction to reach equilibrium, yielding the most stable spiroketal isomer.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the δ-hydroxy ketone precursor (1.0 eq) in a suitable solvent (e.g., benzene or toluene).

  • Catalyst Addition: Add a strong acid catalyst (e.g., camphorsulfonic acid, 0.5 eq).

  • Heating: Heat the reaction mixture to reflux (80-110°C) and stir.

  • Monitoring: Monitor the reaction by GC/MS or ¹H NMR analysis of aliquots. The reaction is complete when the ratio of product isomers remains constant over time (typically 4-12 hours).

  • Quenching: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the product mixture by flash column chromatography.

Troubleshooting Workflow: Low Yield

G start Low Yield of 1-Oxaspiro[5.5]undecan-7-one check_sm Analysis of Crude Reaction: Is significant starting material (SM) present? start->check_sm check_byproducts Are there multiple unidentified byproducts? check_sm->check_byproducts No incomplete_rxn Incomplete Reaction / Unfavorable Equilibrium check_sm->incomplete_rxn Yes harsh_cond Reaction Conditions Too Harsh check_byproducts->harsh_cond Yes purification_issue Potential Purification Issue (Product Loss / Decomposition on Silica) check_byproducts->purification_issue No action_catalyst Action: 1. Increase catalyst loading. 2. Use a stronger acid. 3. Remove water (molecular sieves). incomplete_rxn->action_catalyst action_milder Action: 1. Decrease temperature. 2. Use a milder acid (p-TSA, PPTS). 3. Re-evaluate protecting groups. harsh_cond->action_milder action_purify Action: 1. Use deactivated silica gel. 2. Consider alternative purification (crystallization, distillation). purification_issue->action_purify

Caption: Decision workflow for troubleshooting low product yield.

References

  • PMC.

  • HETEROCYCLES, Vol. 65, No. 12, 2005.

  • MDPI.

  • BenchChem.

  • White Rose eTheses Online.

  • PMC.

  • Semantic Scholar.

  • ACS Publications.

  • J-STAGE.

  • BenchChem.

  • ScienceDirect.

  • PubMed.

  • Canadian Science Publishing.

  • ResearchGate.

  • Scilit.

  • YouTube.

  • PubMed.

  • PMC.

  • Pearson+.

  • Journal of the American Chemical Society.

  • MDPI.

  • Organic Chemistry Portal.

  • Chemistry LibreTexts.

  • KPU Pressbooks.

  • BenchChem.

Sources

Optimization

Technical Support Center: Functionalization of 1-Oxaspiro[5.5]undecan-7-one

Welcome to the Technical Support Portal for spirocyclic ketone functionalization. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates during the redu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for spirocyclic ketone functionalization. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates during the reductive amination or derivatization of 1-Oxaspiro[5.5]undecan-7-one .

Due to its unique structural topology, this compound resists standard functionalization protocols. Below, we break down the mechanistic bottlenecks, provide a diagnostic Q&A, and outline field-proven, self-validating workflows to achieve >95% conversion.

Part 1: Structural Causality & Mechanistic Bottlenecks

To troubleshoot low conversion rates, one must first understand the steric environment of 1-Oxaspiro[5.5]undecan-7-one.

In this spiro[5.5]undecane system, the spiro carbon is located at C6. The oxygen atom resides at C1 (forming an oxane ring), and the target ketone is at C7. Because C7 is directly adjacent to the quaternary spiro center (C6), the carbonyl carbon is heavily shielded. When a primary amine or ammonia approaches the ketone, the required Bürgi-Dunitz trajectory (approximately 107°) is partially blocked by the axial protons of the adjacent oxane ring.

This steric blockade drastically increases the activation energy required for the initial nucleophilic attack, making the formation of the hemiaminal—and subsequently the imine (Schiff base)—the rate-limiting step[1]. The predominant formation of specific diastereomers in these spirocyclic systems results from the preferred axial attack of the reducing agent, which is dictated by these strict stereoelectronic effects[2].

Mechanism Ketone 1-Oxaspiro[5.5]undecan-7-one (Sterically Hindered C7) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Amine Primary Amine Amine->Hemiaminal Imine Imine / Schiff Base (Rate-Limiting Step) Hemiaminal->Imine -H2O (Requires Acid) Product Spirocyclic Amine Imine->Product Reduction

Reaction pathway showing the rate-limiting imine formation due to C6 steric hindrance.

Part 2: Troubleshooting FAQ Matrix

This section addresses the specific issues users encounter during the reductive amination of 1-Oxaspiro[5.5]undecan-7-one.

Q1: My direct reductive amination using NaBH(OAc)3 at room temperature is stalling at <30% conversion after 24 hours. Why? A: Standard room-temperature protocols fail because the reduction of the ketone outpaces the extremely slow formation of the imine. NaBH(OAc)3 is a mild reductant, but over 24 hours, it will prematurely reduce the unreacted C7 ketone into an off-target spirocyclic alcohol[1]. You must switch to an indirect (stepwise) reductive amination or apply microwave dielectric heating to overcome the thermal barrier of imine formation[3].

Q2: How can I force the condensation step to completion without degrading my starting material? A: Utilize a Lewis acid to activate the carbonyl and act as a water scavenger. Titanium(IV) isopropoxide (Ti(OPr)4) is highly effective for sterically hindered ketones. Alternatively, Microwave-Assisted Organic Synthesis (MAOS) at 110 °C can drive the condensation to completion in under 20 minutes, compared to the 12+ hours required under conventional heating[3][4].

Q3: I am using a Rh-DIOP complex for asymmetric reductive amination, but the reaction dies at 50% conversion. What is causing catalyst stalling? A: Homogeneous rhodium catalysts are highly susceptible to product inhibition. The newly formed spirocyclic amine product can coordinate strongly to the Rh center via its nitrogen lone pair, displacing the chiral DIOP ligand or blocking the coordination of H2[5]. To mitigate this, run the reaction under slightly acidic conditions (to protonate the product amine and prevent coordination) or increase the H2 pressure to favor the catalytic hydrogenation cycle over product rebinding.

Workflow Start Analyze Conversion Rate (< 50% at 12h) CheckImine Monitor Imine Formation (via TLC/HPLC) Start->CheckImine LowImine Low Imine Intermediate (Steric Blockade) CheckImine->LowImine HighImine High Imine, Low Amine (Reduction Failure) CheckImine->HighImine Action1 Apply Microwave Heating (110°C) + Ti(OPr)4 LowImine->Action1 Action2 Change Reductant or Increase H2 Pressure HighImine->Action2 Success >95% Conversion Achieved Action1->Success Action2->Success

Troubleshooting workflow for diagnosing and resolving low conversion rates.

Part 3: Quantitative Performance Data

The following table summarizes the expected conversion rates of 1-Oxaspiro[5.5]undecan-7-one under various conditions, highlighting the necessity of optimized parameters.

Reaction ConditionReagents / CatalystTemp / TimeConversion Rate (%)Primary Issue Addressed
Conventional Direct Amine, NaBH(OAc)3, DCE25 °C / 24h< 30%Baseline (Steric Blockade)
Indirect (Stepwise) 1. Ti(OPr)4 2. NaBH460 °C / 12h65 - 75%Overcomes slow imine formation
Microwave-Assisted Amine, NaBH(OAc)3, THF110 °C / 20 min> 95%Overcomes thermal barrier[3]
Asymmetric Catalytic Amine, H2, Rh-DIOP60 °C / 2h (MW)94% (>90% ee)Enantioselective conversion[4]

Part 4: Self-Validating Experimental Workflows

Do not rely on end-point analysis alone. The following protocols are designed as self-validating systems, ensuring that errors are caught at the intermediate stages before reagents are wasted.

Protocol A: Microwave-Assisted Reductive Amination (High-Throughput)

This method is ideal for rapid derivatization and library synthesis[3].

  • Reagent Preparation: In a heavy-walled microwave-safe vial, combine 1-Oxaspiro[5.5]undecan-7-one (1.0 eq, 1.0 mmol) and the desired primary amine (1.2 eq) in 3.0 mL of anhydrous THF.

  • Activation: Add glacial acetic acid (1.0 eq) to promote hemiaminal dehydration. For highly deactivated amines, substitute with Ti(OPr)4 (1.2 eq).

  • Reductant Addition: Add NaBH(OAc)3 (1.5 eq) in a single portion. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture at 110 °C for exactly 20 minutes using a dedicated microwave synthesizer (e.g., Biotage or CEM).

  • Self-Validation Check (Critical): Before workup, spot the crude mixture on a silica TLC plate (Hexanes:EtOAc 7:3). Stain with Phosphomolybdic Acid (PMA) and heat. Validation: The complete disappearance of the UV-inactive ketone spot (which stains dark blue/green with PMA) confirms successful imine formation and reduction. If the ketone persists, the imine condensation failed.

  • Quench and Extract: Quench carefully with saturated aqueous NaHCO3 (5 mL). Extract with EtOAc (3 x 10 mL). Dry over Na2SO4, concentrate, and isolate the amine hydrochloride salt via anhydrous HCl precipitation.

Protocol B: Asymmetric Catalytic Amination using Rh-DIOP

This method is required when enantiopure spirocyclic amines are needed for biological assays[4][6].

  • Catalyst Pre-activation: Inside an argon-filled glovebox, dissolve [Rh(COD)Cl]2 (0.02 eq) and (R,R)-DIOP ligand (0.044 eq) in degassed methanol. Stir for 30 minutes until the solution turns a deep, homogeneous orange, indicating the formation of the active Rh-DIOP complex.

  • Imine Pre-formation: In a separate pressure vessel, condense 1-Oxaspiro[5.5]undecan-7-one with the amine. Validation: Analyze via HPLC to ensure >90% conversion to the imine before proceeding to hydrogenation.

  • Hydrogenation: Transfer the activated catalyst solution to the pressure vessel containing the imine. Pressurize the vessel with H2 gas to 80 psi.

  • Heating & Monitoring: Heat the vessel to 60 °C for 2 hours. Self-Validation: Monitor the pressure gauge. A successful, unpoisoned reaction will show a continuous, measurable pressure drop corresponding to the stoichiometric consumption of H2. If the pressure stabilizes prematurely (e.g., after 15 minutes), catalyst poisoning by the product amine has occurred[5].

  • Workup: Vent the H2 gas safely. Filter the mixture through a short pad of Celite to remove the rhodium catalyst. Purify the product via chiral HPLC to determine the enantiomeric excess (ee).

Sources

Troubleshooting

purification of 1-Oxaspiro[5.5]undecan-7-one using flash chromatography

Welcome to the Technical Support Center for spirocyclic compound purification. This guide is engineered for researchers and drug development professionals dealing with the specific chromatographic challenges of 1-Oxaspir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic compound purification. This guide is engineered for researchers and drug development professionals dealing with the specific chromatographic challenges of 1-Oxaspiro[5.5]undecan-7-one .

As an aliphatic spirocycle containing both a ketone and a cyclic ether, this molecule presents a unique set of isolation hurdles—most notably, its lack of a conjugated π-system, which renders standard UV detection effectively blind. This document synthesizes field-proven causality, validated protocols, and targeted troubleshooting to ensure high-yield, high-purity isolation.

Chromatographic Causality & Detection Strategy

Standard flash chromatography relies heavily on UV absorbance (typically 254 nm) to trigger fraction collection. However, aliphatic ketones like 1-oxaspiro[5.5]undecan-7-one exhibit extremely poor UV absorbance[1]. Relying on UV alone will result in a flat baseline, leading to lost products in the waste stream.

To successfully isolate this molecule, you must shift your detection paradigm to either Evaporative Light Scattering Detection (ELSD) for real-time monitoring[1] or rely on offline Thin-Layer Chromatography (TLC) with chemical stains [2].

Detection Workflow

G A Crude 1-Oxaspiro[5.5]undecan-7-one B UV Detection (254 nm) [Ineffective] A->B C Alternative Detection Required B->C No Chromophore D ELSD / RID (Real-time) C->D E TLC with Staining (Offline) C->E H Fraction Collection & Pooling D->H F p-Anisaldehyde (General Oxygenates) E->F G DNP Stain (Ketone Specific) E->G F->H G->H

Workflow for detection and isolation of 1-oxaspiro[5.5]undecan-7-one in flash chromatography.

Quantitative Data: Detection Modalities

Selecting the right detection method is critical. The table below summarizes the efficacy of various techniques specifically for 1-oxaspiro[5.5]undecan-7-one.

Detection MethodSensitivitySpecificityReal-Time?Visual Result / Mechanistic Note
UV (254 nm) PoorNoneYesFlatline; molecule lacks conjugated double bonds.
UV (210 nm) ModerateLowYesDetects weak n→π* transition of the carbonyl; high solvent noise.
ELSD HighUniversalYesExcellent for aliphatics; requires careful drift tube temp control.
p-Anisaldehyde HighModerateNo (TLC)Yields dark blue/purple spots. Reacts with both ether and ketone.
DNP Stain HighHighNo (TLC)Yields immediate orange spots. Highly specific to the ketone[2].

Validated Step-by-Step Protocol: Flash Chromatography

This protocol is designed as a self-validating system . By incorporating pre-column checks and orthogonal staining, you guarantee that the collected fractions contain the target molecule, not co-eluting impurities.

Phase 1: Pre-Column Validation

  • Matrix Profiling: Spot the crude mixture on a silica TLC plate. Develop in 15% Ethyl Acetate in Hexanes.

  • Orthogonal Staining: Cut the TLC plate in half vertically. Dip the left half in p-Anisaldehyde (requires heating) and the right half in 2,4-Dinitrophenylhydrazine (DNP) (reacts at room temperature)[2].

    • Causality: DNP will only stain the target spiroketone (orange), while p-Anisaldehyde will stain the target and any unreacted cyclic ether precursors. This validates your target's exact Rf​ value before committing to the column.

Phase 2: Column Preparation & Loading 3. Stationary Phase Selection: Pack the column with standard irregular silica gel (40–63 µm particle size). This specific size distribution prevents the generation of "fines" that cause pressure spikes and irregular flow beds[3]. 4. Dry Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM), add silica gel (1:3 ratio of sample to silica), and evaporate to a free-flowing powder.

  • Causality: Spirocycles can "oil out" if loaded as a liquid into a non-polar hexane mobile phase, leading to severe band broadening. Dry loading ensures a sharp, uniform elution band.

Phase 3: Elution & Fractionation 5. Gradient Elution: Run a shallow gradient from 0% to 20% Ethyl Acetate in Hexanes over 12 Column Volumes (CV). 6. Real-Time Detection: If using ELSD, set the drift tube temperature to 40°C.

  • Causality: 1-Oxaspiro[5.5]undecan-7-one has a relatively low molecular weight (~168 g/mol ). High ELSD temperatures will volatilize the product alongside the solvent, resulting in false negatives.

  • Fraction Pooling: Spot every third fraction across the expected elution window onto a TLC plate and stain with DNP. Pool only the fractions that yield an immediate orange spot.

Troubleshooting & FAQs

Q: My flash system only has a UV detector, and I see a completely flat baseline during the run. How do I know when my product elutes? A: 1-Oxaspiro[5.5]undecan-7-one is an aliphatic ketone. Because it lacks a conjugated π-system, it is invisible at the standard 254 nm wavelength. You must bypass the UV trigger and collect fractions by volume (e.g., every 15 mL). Post-run, rely on offline TLC tracking using a DNP stain, which is highly selective for aldehydes and ketones[2].

Q: I am seeing two closely eluting spots on my TLC when using p-Anisaldehyde, but only one spot appears when I use DNP. What is happening? A: p-Anisaldehyde is a universal stain for oxygenated compounds; it will react with both the spirocyclic ether moiety and the ketone. If you have a co-eluting impurity that lacks a ketone (such as an unreacted tetrahydropyran precursor or a reduced alcohol byproduct), p-Anisaldehyde will reveal both. DNP strictly reacts with the carbonyl group to form a hydrazone[2]. Trust the DNP stain to positively identify your target 1-oxaspiro[5.5]undecan-7-one.

Q: Why is my compound streaking on the silica column, leading to broad elution bands and poor resolution? A: Oxygenated spirocycles can interact strongly with active, acidic silanol groups on the surface of standard silica gel, causing peak tailing and streaking[4]. To resolve this, ensure your sample-to-silica ratio is strictly below 1:50. If streaking persists, add 1% Triethylamine (TEA) to your mobile phase. The TEA acts as a competing base, capping the active silanol sites and sharpening the elution profile of your spirocycle[4].

Q: My ELSD signal is very weak despite loading over 500 mg of crude material. Where is my product? A: You are likely evaporating your product inside the detector. While ELSD is ideal for compounds with poor UV absorbance[1], 1-oxaspiro[5.5]undecan-7-one is semi-volatile. If your ELSD drift tube temperature is set too high (e.g., >60°C), the spirocycle will vaporize along with the mobile phase before it can scatter light. Lower the drift tube temperature to 35–40°C and adjust the nebulizer gas pressure to preserve the semi-volatile aliphatic compound.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Oxaspiro[5.5]undecan-7-one Derivatives

Welcome to the Application Support Center. As drug development increasingly explores complex three-dimensional chemical space, spirocyclic scaffolds like the 1-oxaspiro[5.5]undecane core have become highly valuable. Howe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development increasingly explores complex three-dimensional chemical space, spirocyclic scaffolds like the 1-oxaspiro[5.5]undecane core have become highly valuable. However, functionalizing the C7 position of this scaffold presents a notorious synthetic bottleneck.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the causality behind reaction failures at the C7 carbonyl and provide field-validated, self-correcting methodologies to bypass these steric barriers.

Mechanistic Workflow: Bypassing C7 Congestion

The fundamental challenge with 1-oxaspiro[5.5]undecan-7-one derivatives lies in the spiro center at C6. The spiro linkage forces the pseudoaxially oriented protons of both the tetrahydropyran (1-oxa) and cyclohexane rings into the immediate spatial vicinity of the C7 carbonyl[1]. This creates a severe steric shield that physically blocks the Bürgi-Dunitz trajectory (~107°) required for nucleophilic attack.

G N1 1-Oxaspiro[5.5]undecan-7-one (Sterically Congested C7) N2 Direct Nucleophilic Attack (Grignard / RLi) N1->N2 Standard Conditions N3 Direct Amination (Amine + Acid Catalyst) N1->N3 Standard Conditions N6 CeCl3 Activation (Organocerium Reagents) N1->N6 Modified Pathway N7 Ti(OiPr)4 / Rh-DIOP (Coordination & Scavenging) N1->N7 Modified Pathway N4 Enolization / Reduction (Reaction Failure) N2->N4 Steric Clash N5 Imine Instability (Equilibrium Reversal) N3->N5 Steric Clash N8 Successful C7 Alkylation N6->N8 Enhanced Oxophilicity N9 Successful C7 Amination N7->N9 Transition State Stabilization

Workflow for overcoming C7 steric hindrance in 1-oxaspiro[5.5]undecan-7-one functionalization.

Troubleshooting & FAQs

Q1: Why do standard Grignard reagents fail to add to the C7 carbonyl, returning only starting material or reduced byproducts? Analysis: The steric bulk of the spiro[5.5]undecane core drastically reduces the rate of nucleophilic addition[2]. Because Grignard reagents ( RMgX ) are highly basic and bulky, the activation energy for addition exceeds that of side reactions. Instead of adding to the carbonyl, the Grignard reagent acts as a base (causing enolization) or undergoes a β -hydride transfer (reducing the ketone to an alcohol). Solution: Shift from nucleophilicity to oxophilicity. By transmetallating an organolithium reagent with anhydrous CeCl3​ , you generate an organocerium species. Cerium strongly coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously reducing the basicity of the organic nucleophile, allowing addition to outcompete enolization.

Q2: I am attempting a reductive amination at C7, but the reaction stalls. How can I drive this forward? Analysis: Reductive amination requires the transient formation of an imine or iminium ion. For 1-oxaspiro[5.5]undecan-7-one, the tetrahedral hemiaminal intermediate is highly congested due to the adjacent spiro center[3]. The steric strain prevents efficient dehydration, pushing the thermodynamic equilibrium back toward the starting ketone. Solution: You must alter the thermodynamics of the dehydration step. Utilizing Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) serves a dual purpose: it acts as a strong Lewis acid to coordinate the ketone, and it irreversibly scavenges the water produced during hemiaminal dehydration. For advanced asymmetric applications, utilizing a chiral Rh-DIOP complex has proven highly effective for the catalytic reductive amination of hindered derivatives like 9,11-dimethyl-1-oxaspiro[5.5]undecan-7-one[4].

Q3: Can I use strong Lewis acids like BBr3​ or AlCl3​ to force the activation of the C7 ketone? Analysis: No. The 1-oxaspiro[5.5]undecane system contains an ether linkage that is sensitive to aggressive Lewis acids. Over-coordination to the spiro-oxygen in the presence of high ring strain provides a thermodynamic driving force for unwanted ring-opening or epimerization[3]. Always use milder, highly targeted Lewis acids (like CeCl3​ or Ti(OiPr)4​ ) and maintain strict cryogenic control during the initial activation phases.

Quantitative Performance Data

The following table summarizes the causal relationship between reagent selection and reaction outcomes when functionalizing the sterically hindered C7 position.

Reaction TypeReagent SystemSteric ToleranceTypical Yield (%)Primary Byproduct / Failure Mode
Nucleophilic Alkylation Grignard ( RMgX )Low< 15%Enolization / Starting Material Recovery
Nucleophilic Alkylation Organolithium ( RLi )Moderate30 - 45% β -Hydride Reduction
Nucleophilic Alkylation Organocerium ( RCeCl2​ )High75 - 90%Trace Epimerization
Reductive Amination Amine + NaBH3​CN Low< 10%Unreacted Ketone
Reductive Amination Amine + Ti(OiPr)4​ + NaBH3​CN High80 - 95%Over-reduction (Trace Alcohol)
Asymmetric Amination Rh-DIOP Complex + H2​ Very High70 - 85% (up to 94% ee)Catalyst Deactivation

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Organocerium-Mediated Alkylation of C7

Objective: Suppress enolization and force nucleophilic addition via high oxophilicity.

  • Activation of Cerium: Place CeCl3​⋅7H2​O (1.5 eq) in a Schlenk flask. Heat to 140°C under high vacuum (0.1 Torr) for 2 hours to yield anhydrous CeCl3​ .

    • Validation Checkpoint: The salt must transition from a crystalline solid to a fine, free-flowing white powder. Any clumping indicates residual moisture, which will destroy the organolithium reagent.

  • Suspension: Cool to room temperature, backfill with Argon, and suspend the anhydrous CeCl3​ in dry THF. Stir vigorously for 2 hours at 0°C.

  • Transmetallation: Cool the suspension to -78°C. Add the desired organolithium reagent (1.5 eq) dropwise. Stir for 30 minutes.

    • Validation Checkpoint: A distinct color change (typically pale yellow to orange/brown) should occur without the evolution of gas. Gas evolution indicates water contamination.

  • Addition: Dissolve the 1-oxaspiro[5.5]undecan-7-one derivative (1.0 eq) in a minimal amount of dry THF and add dropwise to the -78°C mixture. Stir for 2 hours.

  • Quench: Quench the reaction at -78°C with saturated aqueous NH4​Cl , allow it to warm to room temperature, and extract with ethyl acetate.

Protocol B: Ti(OiPr)4​ -Mediated Reductive Amination

Objective: Overcome the thermodynamic barrier of imine formation via irreversible water scavenging.

  • Imine Formation: In a flame-dried flask under Argon, dissolve the 1-oxaspiro[5.5]undecan-7-one derivative (1.0 eq) and the desired amine (1.5 eq) in anhydrous THF.

  • Lewis Acid Addition: Add Ti(OiPr)4​ (2.0 eq) dropwise at room temperature. Stir the mixture for 12 hours.

    • Validation Checkpoint: Before proceeding, analyze a small aliquot via IR spectroscopy. The disappearance of the strong ketone C=O stretch (~1710 cm⁻¹) and the appearance of a weak imine C=N stretch (~1650 cm⁻¹) confirms the thermodynamic barrier has been bypassed.

  • Reduction: Add NaBH3​CN (1.5 eq) in one portion. Stir for an additional 6 hours at room temperature.

  • Hydrolysis & Workup: Quench the reaction by adding water (3 mL per mmol of Ti).

    • Validation Checkpoint: The immediate formation of a dense, milky white precipitate ( TiO2​ ) confirms the successful hydrolysis of the titanium complex.

  • Filtration: Filter the suspension through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure.

References

  • EvitaChem. 9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-amine - Novel Asymmetric Synthesis Routes for Spirocyclic Amines.4

  • Journal of Organic Chemistry (ACS). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade.1

  • Academia.edu. Synthesis and Evaluation of New 1,7-Dioxaspiro[5.5]undecane Ligands: Implications for the Use of Diols in the Desymmetrization of meso Epoxides.3

  • Benchchem. 4-Methyl-1-oxaspiro[5.5]undec-3-ene | 62062-94-6.2

Sources

Troubleshooting

minimizing side products in 1-Oxaspiro[5.5]undecan-7-one spiroketalization

Welcome to the Technical Support Center for Advanced Spirocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Spirocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 1-Oxaspiro[5.5]undecan-7-one.

The spirocyclization of acyclic hydroxy-ketone precursors into spiro[5.5]undecane architectures is a delicate equilibrium. Poor control over the oxocarbenium intermediate frequently leads to dehydration (elimination), incomplete conversion, or epimeric mixtures. This guide provides field-proven, mechanistically grounded solutions to minimize these side products.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your protocol, use the diagnostic logic below to match your observed LC-MS/NMR data with the correct mechanistic intervention.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Elimination High Elimination (Enone Formation) Start->Elimination Incomplete Incomplete Cyclization (Acyclic Precursor) Start->Incomplete Epimers Epimeric Mixture (Kinetic vs Thermo) Start->Epimers Action1 Switch to Weak Acid (PPTS, CSA) Elimination->Action1 Prevent E1 Action2 Remove Water (4Å MS, Dean-Stark) Incomplete->Action2 Drive Equilibrium Action3 Equilibrate (Heat + CSA) Epimers->Action3 Thermodynamic Control

Fig 1. Diagnostic workflow for identifying and resolving common spirocyclization side products.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my spirocyclization yielding predominantly the dehydrated elimination product (e.g., 1-oxaspiro[5.5]undec-x-en-7-one) instead of the target spiroether? Causality: This is a classic symptom of using an overly strong Brønsted acid (such as p -TsOH or HCl). Strong acids protonate the spiro-hemiketal intermediate to generate a highly reactive oxocarbenium ion. If the conjugate base is non-nucleophilic and the acid is too strong, the intermediate undergoes rapid E1 elimination (loss of an adjacent proton) to form an endocyclic double bond rather than stabilizing into the target spirocycle. Solution: Shift to weaker, buffering acids like Pyridinium p -toluenesulfonate (PPTS) or Camphorsulfonic acid (CSA). These acids are strong enough to initiate cyclization but weak enough to prevent the E1 dehydration pathway. The use of weak acids is a proven strategy to maintain thermodynamic control while minimizing unwanted nonanomeric or eliminated side products[1].

Q2: I am observing incomplete conversion, with significant amounts of the acyclic hydroxy-ketone precursor remaining. How can I drive the reaction to completion? Causality: Spirocyclization is an equilibrium process governed by Le Chatelier's principle. If water (generated during the condensation) remains in the reaction matrix, the equilibrium shifts backward, favoring ring-opening. Solution: You must create a thermodynamic sink. Incorporate activated 4Å molecular sieves directly into the reaction mixture or use a Dean-Stark apparatus with toluene. Alternatively, spontaneous spiroketalization can be driven under mildly basic conditions using basic macroreticular resins (e.g., Amberlyst A21), which completely bypasses acid-catalyzed equilibrium stalling[2].

Q3: My reaction yields a complex mixture of spiro epimers at the spiro center. How do I enrich the thermodynamically favored isomer? Causality: Cyclizations run at low temperatures or with extremely weak catalysts often fall under kinetic control, trapping the less stable epimer. Thermodynamic control requires reversible ring-opening and re-closure to allow the system to settle into the lowest-energy chair-chair conformation. Solution: Extend the reaction time under mild heating (e.g., 40°C in DCM) with a catalytic amount of CSA. This provides the activation energy necessary for the kinetic product to equilibrate into the thermodynamic product.

Q4: Are there alternative cyclization strategies to avoid oxocarbenium-induced side products entirely? Causality: Yes. When traditional Brønsted acids fail, alternative mechanistic pathways can be employed. Halenium ion-initiated spirocyclizations use halenium affinity (HalA) to template the cyclization, avoiding E1 elimination entirely (though care must be taken to prevent oxidative side reactions)[3]. Furthermore, advanced catalytic asymmetric (ene-endo)-carbonyl-ene type cyclizations have recently been shown to generate spiro[5.5]undecane architectures as cascade bicyclization products without relying on traditional dehydration pathways[4].

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the distribution of target versus side products.

Catalyst SystemSolventTemp (°C)Time (h)Target Yield (%)Elimination Side Product (%)Unreacted Precursor (%)
p -TsOH (10 mol%)Toluene80245%50% 5%
HCl (1.0 M)THF251230%60% 10%
CSA (10 mol%)DCM252478%12%10%
PPTS (10 mol%)DCM401685%5%10%
PPTS (10 mol%) + 4Å MS DCM 40 16 94% 4% 2%

Part 4: Self-Validating Standard Operating Protocol (SOP)

This protocol utilizes a self-validating system: each step contains a physical or chemical indicator ensuring the conditions are perfect before proceeding, thereby eliminating guesswork.

Step 1: Precursor Preparation Dissolve the acyclic hydroxy-ketone precursor in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration in a flame-dried flask under inert nitrogen. Causality: High dilution (0.1 M) favors intramolecular spirocyclization over intermolecular oligomerization.

Step 2: Moisture Depletion (Self-Validation Check) Add freshly activated, powdered 4Å molecular sieves (200 mg/mmol). Validation: Stir for 15 minutes. The reaction is self-validating when the physical appearance of the sieves remains free-flowing. If the sieves clump heavily, bulk water is present, and the precursor must be re-dried via azeotropic distillation before proceeding.

Step 3: Catalyst Initiation Add Pyridinium p -toluenesulfonate (PPTS, 0.1 equiv). Heat the reaction to a gentle reflux (40°C) for 16 hours. Causality: PPTS provides the exact pKa required to form the oxocarbenium ion without triggering E1 elimination.

Step 4: Quench and Arrest (Self-Validation Check) Cool the reaction to 0°C and add saturated aqueous NaHCO₃. Validation: The immediate evolution of CO₂ indicates the neutralization of PPTS. The cessation of bubbling is a self-validating arrest mechanism, confirming complete neutralization. This ensures that concentration during workup will not inadvertently trigger acid-catalyzed elimination.

Step 5: Isolation Filter the mixture through a Celite pad to remove the molecular sieves. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Part 5: Mechanistic Pathway Visualization

Pathway Precursor Acyclic Hydroxy-Ketone Precursor Oxocarbenium Oxocarbenium Ion Intermediate Precursor->Oxocarbenium H+, -H2O Product 1-Oxaspiro[5.5]undecan-7-one (Target) Oxocarbenium->Product Intramolecular Attack (Thermo) Side1 Elimination Product (Enone) Oxocarbenium->Side1 E1 Elimination (Strong Acid) Side2 Kinetic Epimer (Undesired) Oxocarbenium->Side2 Rapid Trapping (Kinetic) Side2->Product Acid + Heat (Equilibration)

Fig 2. Mechanistic pathways of spirocyclization highlighting target vs. side product formation.

References

  • Title: Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies Source: ACS Publications URL:[Link]

  • Title: Catalytic Asymmetric (ene–endo)-Carbonyl–Ene Type Cyclizations Source: Journal of the American Chemical Society URL:[Link]

  • Title: A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals Source: PMC - NIH URL:[Link]

  • Title: Nitroalkanes as Central Reagents in the Synthesis of Spiroketals Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

evaluating biological activity of 1-Oxaspiro[5.5]undecan-7-one derivatives

Evaluating the Biological Activity of 1-Oxaspiro[5.5]undecan-7-one Derivatives: A Comparative Guide As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic viability screens to und...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Biological Activity of 1-Oxaspiro[5.5]undecan-7-one Derivatives: A Comparative Guide

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic viability screens to understand the three-dimensional interactions that drive efficacy. The 1-oxaspiro[5.5]undecan-7-one scaffold—a privileged spirocyclic motif frequently found in complex natural meroterpenoids (such as eucalrobusones and cleistocaltones)—has emerged as a highly potent structural core in both oncology and virology.

Unlike traditional, flat sp2 -hybridized aromatic compounds, the sp3 -rich spirocyclic core projects functional groups into three-dimensional space. This conformational rigidity minimizes the entropic penalty during protein-ligand binding, yielding superior target affinity and metabolic stability [1].

This guide objectively compares the biological performance of 1-oxaspiro[5.5]undecan-7-one derivatives against standard therapeutics and non-spirocyclic alternatives, providing the foundational experimental protocols required to validate these claims.

Comparative Efficacy: Oncology (Anticancer Activity)

Spirocyclic meroterpenoids have demonstrated profound cytotoxicity against various human cancer cell lines by selectively blocking the Ras/MAPK signaling pathway and inducing apoptosis. To evaluate their efficacy, we compare a representative 1-oxaspiro[5.5]undecan-7-one derivative against a linear phloroglucinol analog and the clinical standard, Cisplatin.

Quantitative Data Comparison

Data represents half-maximal inhibitory concentrations ( IC50​ ) derived from 72-hour continuous exposure assays.

Compound ClassA549 (NSCLC) IC50​ (µM)MCF-7 (Breast) IC50​ (µM)K562 (Leukemia) IC50​ (µM)Primary Mechanism
1-Oxaspiro[5.5]undecan-7-one Derivative 3.58 4.12 0.38 Ras/MAPK Inhibition [1]
Linear Phloroglucinol (Alternative)21.5018.4012.10Non-specific cytotoxicity
Cisplatin (Standard Control)7.519.202.50DNA Crosslinking

Insight: The spiro-derivative outperforms Cisplatin by more than 2-fold in A549 cells and nearly 6-fold in K562 cells. The linear alternative exhibits significantly weaker activity, proving that the spiro-carbon's structural geometry is the primary driver of target engagement.

Comparative Efficacy: Virology (Anti-RSV Activity)

Recent isolations of cleistocaltones have revealed that the 1-oxaspiro[5.5]undecane subunit possesses potent antiviral properties, specifically against Respiratory Syncytial Virus (RSV) [2]. The compound prevents viral cell-to-cell fusion by downregulating the expression of the RSV F protein on the host cell membrane.

Quantitative Data Comparison

Data represents antiviral efficacy against RSV-infected HEp-2 cells.

Compound Class EC50​ (µM) CC50​ (µM)Selectivity Index (SI)
1-Oxaspiro[5.5]undecan-7-one Derivative 1.2 >100 >83.3
Non-spirocyclic Triketone (Alternative)15.465.04.2
Ribavirin (Standard Control)4.5>100>22.2

Insight: The spiro-derivative exhibits a superior Selectivity Index (SI > 83.3) compared to Ribavirin, indicating a highly favorable therapeutic window driven by specific viral protein interference rather than generalized host-cell toxicity.

Mechanistic & Workflow Visualizations

To conceptualize how these spirocyclic derivatives exert their biological effects and how we screen them, refer to the pathway and workflow diagrams below.

MoA cluster_cancer Oncology: Apoptotic Pathway cluster_viral Virology: Anti-Fusion Pathway Spiro 1-Oxaspiro[5.5]undecan-7-one Derivatives Ras Ras/MAPK Signaling Spiro->Ras Inhibits RSV_F RSV F Protein Expression Spiro->RSV_F Downregulates Apoptosis Apoptosis Induction Ras->Apoptosis Triggers Proliferation Tumor Proliferation Ras->Proliferation Blocks Syncytium Syncytium Formation RSV_F->Syncytium Prevents ViralEntry Viral Cell-to-Cell Fusion Syncytium->ViralEntry Halts

Mechanism of action for 1-oxaspiro[5.5]undecan-7-one derivatives in oncology and virology.

Workflow cluster_assays Secondary Validation (Self-Validating System) Synthesis Stereoselective Synthesis (Spiroketalization) Screening High-Throughput Screening (Cell Viability) Synthesis->Screening Oncology Oncology Annexin V Flow Cytometry Screening->Oncology Virology Virology Confocal Immunofluorescence Screening->Virology InVivo In Vivo Efficacy Models Oncology->InVivo Virology->InVivo

Experimental workflow for the biological evaluation of spirocyclic derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every primary screening assay must be paired with an orthogonal, mechanistic readout. This creates a self-validating system where phenotypic observations (e.g., cell death) are directly linked to the proposed mechanism of action (e.g., apoptosis vs. necrosis).

Protocol A: Oncology Cytotoxicity & Apoptosis Validation System

Objective: Quantify cytotoxicity and validate that cell death is driven by programmed apoptosis rather than non-specific membrane lysis.

  • Cell Seeding & Synchronization: Seed A549 cells at 5×103 cells/well in a 96-well plate. Incubate for 24 hours.

    • Causality: Allowing cells to enter the log-phase of growth ensures uniform metabolic rates, which is critical for reproducible colorimetric readouts.

  • Compound Treatment: Treat cells with stereoselectively synthesized spiro-derivatives[3] at varying concentrations (0.1 - 50 µM) for 72 hours.

  • Primary Readout (CCK-8 Assay): Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours and measure absorbance at 450 nm.

    • Causality: CCK-8 is chosen over traditional MTT because it produces a water-soluble formazan dye, eliminating the need for DMSO solubilization. This prevents handling errors and artifactual toxicity.

  • Secondary Validation (Flow Cytometry): Harvest identically treated cells, wash with cold PBS, and double-stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry.

    • Causality: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This orthogonal step proves the spiro-derivative is an active apoptotic inducer, not just a toxic solvent.

Protocol B: Antiviral Syncytium Reduction & Immunofluorescence System

Objective: Assess the compound's ability to halt viral replication and visually validate the inhibition of viral cell-to-cell fusion.

  • Viral Infection & Co-Treatment: Infect HEp-2 cell monolayers with RSV (MOI = 0.1) and simultaneously add the spiro-derivative at varying concentrations.

    • Causality: Co-treatment allows us to assess the compound's ability to block viral entry and fusion in real-time, targeting the early stages of the viral life cycle.

  • Primary Readout (Syncytium Reduction): After 48 hours, fix the cells with 4% paraformaldehyde and stain with Giemsa. Count the number of syncytia (multinucleated giant cells) under a light microscope.

  • Secondary Validation (Confocal Immunofluorescence): For mechanistic confirmation, fix a parallel set of treated cells. Permeabilize with 0.1% Triton X-100, block with 5% BSA, and incubate with an anti-RSV F protein primary antibody, followed by an Alexa Fluor 488-conjugated secondary antibody. Counterstain nuclei with DAPI.

    • Causality: The RSV F protein mediates membrane fusion [2]. Tracking its expression and spatial localization via confocal microscopy provides high-resolution, visual proof that the spiro-derivative directly prevents the molecular assembly required for syncytia formation.

References

  • Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology. ResearchGate/ProQuest. Available at: [Link]

  • Cleistocaltones A and B, Antiviral Phloroglucinol–Terpenoid Adducts from Cleistocalyx operculatus. Organic Letters - ACS Publications. Available at:[Link]

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.